molecular formula C9H17NO2 B195806 Gabapentin CAS No. 60142-96-3

Gabapentin

Katalognummer: B195806
CAS-Nummer: 60142-96-3
Molekulargewicht: 171.24 g/mol
InChI-Schlüssel: UGJMXCAKCUNAIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Gabapentin Discovery and Initial Research Focus

This compound, a nonprotein amino acid structurally related to the neurotransmitter gamma-aminobutyric acid (GABA), was first synthesized in 1974-1975 by researchers at Goedecke AG in Freiburg, Germany, a subsidiary of Parke-Davis. wikipedia.org It was described in 1975 by Satzinger and Hartenstein. acs.org The initial research impetus behind this compound's development in the early 1970s was the search for drugs to treat neurological disorders. nih.gov Given that GABA was known to be a primary inhibitory neurotransmitter in the mammalian brain, researchers aimed to create a GABA analogue that could more readily traverse the blood-brain barrier. wikipedia.orgnih.gov Early patents noted the compound's sedative properties and its ability to prevent seizures induced by a GABA antagonist in mice. acs.org This early work established its potential as an anticonvulsant. nih.gov

Evolution of this compound's Research Trajectory and Therapeutic Repurposing

Contrary to the initial hypothesis that this compound would interact with the GABA system, subsequent research revealed it has no activity at GABA receptors and does not influence GABA transport or metabolism. psychiatrictimes.com Instead, it was discovered that this compound binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels. wikipedia.orgpsychiatrictimes.commims.com This finding marked a significant shift in the understanding of its mechanism of action and consequently, its research trajectory.

Following preliminary clinical trials in the 1980s that indicated potential efficacy against spasticity and migraines, this compound was initially approved in the United Kingdom in 1993 and by the U.S. Food and Drug Administration (FDA) in December 1993 as an adjunctive therapy for partial seizures. wikipedia.orgacs.orgpsychiatrictimes.com The approval for the treatment of pain from postherpetic neuralgia in the United States followed in 2002. wikipedia.org

The recognition of this compound's distinct mechanism of action and its observed effects in clinical settings spurred research into its potential for treating a wider range of conditions. This led to significant therapeutic repurposing efforts. This compound is now commonly used off-label and is the subject of research for conditions beyond epilepsy and neuropathic pain, including certain psychiatric disorders, non-neuropathic pain, anxiety disorders, and sleep problems. wikipedia.orgtandfonline.commdpi.comnih.gov This repurposing is often driven by serendipitous clinical observations and a need for alternative treatments. Research has explored its use in conditions such as chronic pelvic pain, substance use disorders (particularly alcohol withdrawal), and even aggressive behavior in dementia. mdpi.comnih.govox.ac.ukpsychiatryonline.orgresearchgate.net

Current Landscape of this compound Research: Trends and Emerging Areas

The current landscape of this compound research is characterized by ongoing investigations into its precise mechanisms of action and the exploration of its efficacy in a diverse array of conditions. While it is established that this compound binds to the α2δ subunit of voltage-gated calcium channels, research continues to delve into the downstream effects of this binding, including its influence on neurotransmitter release, oxidative stress, and inflammation. tandfonline.comnih.gov Studies have shown it may modestly decrease cellular glutamate levels, further supporting the idea that its primary mechanism does not involve direct GABA modulation in the healthy brain. mdpi.com

Emerging areas of research include the potential for personalized pain management through the identification of genetic markers that may predict a patient's response to this compound, particularly in conditions like chronic pelvic pain. ox.ac.uk Research is also exploring its potential in treating substance use disorders, with some evidence suggesting effectiveness in alcohol withdrawal syndrome and potential therapeutic value in opioid addiction and cannabis dependence, although more rigorous studies are needed. nih.govresearchgate.net Investigations into its use for anxiety disorders and bipolar disorder as an adjunctive agent are also ongoing. mdpi.comresearchgate.net

Furthermore, research is exploring novel formulations and routes of administration, such as topical this compound for ocular surface diseases. mdpi.com Preclinical and clinical studies are also investigating the potential of Gabapentinoids, including this compound, as a therapy for stroke recovery, examining their effects on neurotransmitter release, oxidative stress, and inflammation in the context of stroke. nih.gov

Despite its widespread use and ongoing research, there is a recognized need for more robust scientific evidence, particularly for many of its off-label applications. wikipedia.orgresearchgate.net The increasing awareness of the potential for misuse and dependence, especially in combination with opioids, is also influencing research directions and regulatory considerations. nih.govpsychiatrictimes.comfuturemarketinsights.comresearchandmarkets.com This has led to increased regulatory oversight in some regions. futuremarketinsights.comresearchandmarkets.comnih.gov

The trends in this compound prescribing, which saw a dramatic rise followed by a recent plateau or slight fall in some areas, highlight the dynamic nature of its use and the ongoing need for research to better understand its benefits and risks across various patient populations and conditions. nih.govresearchgate.net

While specific data tables detailing research findings were not explicitly provided in the search results in a format suitable for direct extraction into a table within this response, the search results indicate various studies and reviews that contain such data, particularly concerning efficacy in neuropathic pain, epilepsy, and off-label uses. For instance, reviews mention moderate-quality evidence for this compound in postherpetic neuralgia and diabetic neuropathy. nih.gov Research on stroke recovery and psychiatric disorders also presents findings on outcomes and effectiveness in specific study populations. researchgate.netnih.gov

Eigenschaften

IUPAC Name

2-[1-(aminomethyl)cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJMXCAKCUNAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Record name gabapentin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Gabapentin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020074
Record name Gabapentin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gabapentin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005015
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>25.7 [ug/mL] (The mean of the results at pH 7.4), >100mg/mL, In water, 4.49X10+3 mg/L at 25 °C, Freely soluble in water, Freely soluble in alkaline and acidic solutions
Record name SID855579
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Gabapentin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00996
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GABAPENTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7364
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white crystalline solid; crystals from ethanol/ether

CAS No.

60142-96-3
Record name Gabapentin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60142-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gabapentin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060142963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gabapentin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00996
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name gabapentin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Gabapentin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gabapentin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.415
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GABAPENTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CW7F3G59X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GABAPENTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7364
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Gabapentin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005015
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

162-166 °C; also reported as 165-167 °C, 165 - 167 °C
Record name GABAPENTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7364
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Gabapentin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005015
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Neuropharmacology and Molecular Mechanisms of Gabapentin

Gabapentin's Primary Mechanism of Action: α2δ Subunit Binding

The principal mechanism by which this compound exerts its effects is by binding with high affinity to the alpha-2 delta (α2δ) auxiliary subunits of voltage-gated calcium channels (VGCCs). koreamed.orgnih.govmdpi.combiorxiv.orgpnas.org This interaction is considered crucial for its therapeutic efficacy in conditions such as neuropathic pain and epilepsy. drugbank.comnih.gov

Interaction with Voltage-Gated Calcium Channels (VGCCs) and Subunit Specificity (α2δ-1, α2δ-2)

This compound binds specifically to the α2δ-1 and α2δ-2 subunits of high-voltage activated calcium channels (CaV1s and CaV2s). nih.govbiorxiv.orgresearchgate.net It exhibits a higher affinity for the α2δ-1 subunit compared to α2δ-2, and notably, it does not bind to the α2δ-3 and α2δ-4 isoforms. nih.govbiorxiv.orgresearchgate.net While this compound binds to these subunits, acute inhibition of calcium currents is typically minor or absent. pnas.orgdrugbank.comresearchgate.net Instead, the binding of this compound to α2δ subunits is thought to impair the ability of these subunits to enhance VGCC plasma membrane density by affecting channel trafficking. pnas.orgdrugbank.comresearchgate.net This mechanism requires cellular uptake of this compound and is mediated by α2δ subunits, as mutations that abolish this compound binding prevent this effect. pnas.orgdrugbank.comresearchgate.net Chronic exposure to this compound has been shown to inhibit calcium currents, mimicking a lack of α2δ function. pnas.orgdrugbank.comresearchgate.net

Research has provided insights into the structural basis of this interaction. Cryo-electron microscopy studies have revealed a binding pocket in the α2δ-1 dCache1 domain that fully encapsulates this compound, explaining the binding selectivity for α2δ-1 and α2δ-2 over other isoforms based on sequence variations. biorxiv.org

Table 1: this compound Binding Affinity to α2δ Subunits

α2δ SubunitBinding Affinity (Kd)
α2δ-159 nmol/L nih.govresearchgate.net
α2δ-2153 nmol/L nih.govresearchgate.net
α2δ-3No affinity nih.govresearchgate.net

The α2δ subunits are auxiliary proteins that associate with the pore-forming α1 subunit of VGCCs and influence their trafficking and activation kinetics. nih.gov this compound's binding to α2δ-1 and α2δ-2 is thought to affect neuronal excitability by impairing the surface membrane expression of CaV channels, potentially through mechanisms involving Rab11a endosomal recycling. nih.govbiorxiv.org

Modulation of Presynaptic Neurotransmitter Release, particularly Excitatory Neurotransmitters (e.g., Glutamate)

By binding to the α2δ subunits, particularly α2δ-1, this compound reduces the influx of calcium ions into presynaptic terminals. nih.govmdpi.com This reduction in calcium influx subsequently decreases the release of excitatory neurotransmitters, such as glutamate and substance P, which are involved in pain signaling pathways. drugbank.comkoreamed.orgmdpi.comresearchgate.netwikipedia.org This modulation of neurotransmitter release contributes significantly to this compound's anticonvulsant and analgesic effects. drugbank.commdpi.comresearchgate.net

Studies have shown that this compound reduces presynaptic release of glutamate and glycine from nerve terminals. researchgate.netuzh.ch This effect appears to be mediated by a preferential inhibition of P/Q-type calcium channels, which are crucial for coupling presynaptic calcium influx to neurotransmitter release in the spinal cord. uzh.ch

Disruption of α2δ Interactions with NMDA Receptors, Neurexins, and Thrombospondin

Beyond its direct influence on VGCC trafficking, the binding of this compound to α2δ subunits can also disrupt the interactions of α2δ with other synaptic proteins, including NMDA receptors, neurexins, and thrombospondins. mdpi.comresearchgate.netwikipedia.orgresearchgate.net These proteins are integral components of the presynaptic active zone, where they interact to regulate neurotransmitter release. wikipedia.org

Recent research indicates that α2δ-1 interacts with NMDA receptors, and this interaction promotes the synaptic expression of α2δ-1-NMDA receptor complexes. researchgate.netfrontiersin.org this compound has been shown to target these complexes, which may contribute to its ability to alleviate neuropathic pain and reduce cellular hyperexcitability. researchgate.netfrontiersin.org this compound can modify the action of a subset of NMDA-sensitive glutamate receptors by binding to α2δ-1. researchgate.net

Furthermore, α2δ-1 has been reported to bind to thrombospondins, proteins secreted by astrocytes that promote synaptogenesis. nih.govbiorxiv.org this compound may reduce the interaction between α2δ-1 and thrombospondin, thereby inhibiting the formation of new synapses. nih.gov While this interaction could play a role in synaptogenesis, its contribution to the rapid onset of gabapentinoid effects on acute conditions like cerebral ischemia is considered unlikely. nih.gov

α2δ subunits are also implicated in interactions with α-neurexins, which are synaptic cell-adhesion molecules that regulate calcium influx through certain CaV channels. frontiersin.orgbiorxiv.org this compound's binding to α2δ-1 may also affect these interactions. frontiersin.org

Secondary and Alternative Mechanistic Hypotheses

While α2δ subunit binding is considered the primary mechanism, several secondary and alternative hypotheses have been proposed to explain the full spectrum of this compound's effects. scholaris.caresearchgate.netneurology.org

Influence on GABA Synthesis and Turnover

Despite not directly binding to GABA receptors, some studies suggest that this compound may influence GABA synthesis and turnover. scholaris.caentad.orgmedsafe.govt.nzrwandafda.gov.rwnih.gov Early research in rodents indicated that this compound could increase GABA turnover in several brain regions, similar to valproate sodium, although in different areas. medsafe.govt.nzrwandafda.gov.rwnih.gov

In vitro studies have suggested that this compound might activate glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis, at millimolar concentrations, leading to increased GABA synthesis. scholaris.caentad.orgnih.gov High concentrations of this compound have also been shown to inhibit GABA transaminase (GABA-T), an enzyme that catabolizes GABA, potentially decreasing GABA metabolism. scholaris.canih.gov

However, findings regarding this compound's effects on GABA levels are mixed, with some studies not observing this effect. scholaris.ca It is possible that this compound increases GABA levels only under specific experimental conditions or in certain brain regions, and the temporal effect can vary regionally. scholaris.canih.gov More recent studies in healthy rats did not find an acute increase in cellular GABA levels but observed a modest decrease in cellular glutamate levels. scholaris.camdpi.com

Modulation of GABAA Receptor Expression and Cerebellar Inhibitory Tone

Recent research has proposed a novel mechanism involving the modulation of GABAA receptor expression, particularly δ subunit-containing GABAA (δGABAA) receptors. scholaris.caresearchgate.netnih.govneurology.orgresearchgate.netnih.gov These extrasynaptic receptors are responsible for generating a tonic inhibitory conductance in various brain regions, including the cerebellum and hippocampus. researchgate.netnih.govresearchgate.net

Studies have shown that this compound can enhance the expression of δGABAA receptors and increase this tonic inhibitory conductance in neurons. researchgate.netnih.govneurology.orgresearchgate.netnih.gov This increased expression of δGABAA receptors is thought to contribute to some of the GABAergic-like behavioral effects of this compound, such as ataxia and anxiolysis. nih.govneurology.orgresearchgate.net Research using δ subunit null-mutant mice demonstrated that while this compound caused ataxia and anxiolysis in wild-type mice, these effects were absent in the mutant mice, supporting the role of δGABAA receptors in these specific actions. nih.govneurology.orgresearchgate.net

This mechanism involving enhanced δGABAA receptor expression challenges the notion that α2δ subunit inhibition is the sole primary mechanism and provides a compelling explanation for the GABAergic properties observed with this compound. nih.gov

Table 2: Summary of Proposed this compound Mechanisms

MechanismPrimary Target / InteractionEffect
Primary: α2δ Subunit Bindingα2δ-1 and α2δ-2 subunits of VGCCsImpaired VGCC trafficking, reduced presynaptic Ca2+ influx
Presynaptic active zone proteins (NMDA-Rs, Neurexins, Thrombospondins)Disruption of interactions, modulation of their function
Secondary/Alternative: GABA Synthesis/TurnoverGAD, GABA-TPotential increase in GABA synthesis/decrease in metabolism (mixed evidence)
Extrasynaptic δGABAA ReceptorsIncreased receptor expression, enhanced tonic inhibition

Effects on Adenosine Receptors and Voltage-Gated Potassium Channels (KCNQ3, KCNQ5)

Beyond its well-established interaction with the α2δ subunit, this compound has also been shown to influence adenosine receptors and certain voltage-gated potassium channels. Research indicates that this compound can stimulate the purinergic adenosine A1 receptor wikipedia.orgciteab.com. This activation of adenosine A1 receptors may contribute to some of this compound's therapeutic effects, such as its anti-inflammatory and wound-healing properties observed in certain contexts wikipedia.org. Studies in animal models of neuropathic pain have suggested that the anti-hyperalgesic effect of this compound may be mediated, at least in part, by the activation of adenosine A1 subtype receptors wikipedia.org.

Furthermore, this compound has been identified as a potent activator of voltage-gated potassium channels, specifically KCNQ3 and KCNQ5 sketchfab.comfishersci.ca. These channels are components of the neuronal M-current, which plays a crucial role in regulating neuronal excitability sketchfab.com. In vitro studies have demonstrated that this compound activates heteromeric KCNQ2/3 channels, as well as homomeric KCNQ3 and KCNQ5 channels, with nanomolar potency fishersci.ca. For instance, this compound showed an EC50 of 4.2 nM for KCNQ2/3 and 1.9 nM for KCNQ5 fishersci.ca.

Channel TypeEC50 (nM)
KCNQ2/34.2
KCNQ3*5.3
KCNQ51.9

*Homomeric KCNQ3 channels. Data derived from in vitro studies on channel activation by this compound fishersci.ca.

Interaction with Serotonin and Dopamine Systems

This compound's interaction with neurotransmitter systems extends to include effects on serotonin and dopamine, although these interactions appear to be less direct than its modulation of calcium channels. In vitro studies using brain slices have shown that this compound can inhibit the release of dopamine and serotonin under stimulated conditions uni.luwikipedia.org. Specifically, this compound at a concentration of 100 µM inhibited electrically-evoked [3H]-dopamine release from striatal slices by 23% wikipedia.org.

Further research, particularly in animal models of neuropathic pain, has provided insights into this compound's influence on the dopaminergic system. Studies in rats with spinal nerve ligation have shown that both intravenous and intrathecal administration of this compound can produce dopamine release in the nucleus accumbens guidetopharmacology.org. For example, intrathecal administration of this compound resulted in a 129% increase in dopamine levels in the nucleus accumbens in spinal nerve ligation rats guidetopharmacology.org.

Administration Route (SNL rats)Effect on Nucleus Accumbens Dopamine Release
IntravenousIncreased
IntrathecalIncreased (129% increase)
rACC microinjectionIncreased (103% increase)

Data derived from studies in spinal nerve ligation (SNL) rats guidetopharmacology.org.

However, it is important to note that this compound is not considered a dopaminergic medication and does not directly bind to dopamine receptors or significantly increase dopamine release through direct mechanisms citeab.com. Its effects on dopaminergic pathways may be indirect, potentially mediated through its primary action on calcium channels and subsequent modulation of other neurotransmitter systems, including GABAergic pathways citeab.com. The interaction with the serotonin system appears to be less extensively characterized compared to its effects on dopamine in the available research.

Impact on Branched-Chain Amino Acid Aminotransferase (BCAT) Activity

This compound is structurally similar to the branched-chain amino acids (BCAAs) and the neurotransmitter glutamate, and it has been found to interact with branched-chain amino acid aminotransferase (BCAT) enzymes uni.lufishersci.be. This compound acts as a competitive inhibitor of the cytosolic isoform, BCAT1, particularly at millimolar concentrations (inhibition constant (Ki) around 1 mM), which is comparable to the enzyme's Km for BCAAs uni.luwikipedia.orgfishersci.atwikipedia.org. This inhibition of BCAT1 can slow down the synthesis of glutamate uni.lufishersci.be.

However, this compound's effect on the mitochondrial isoform, BCAT2, is significantly less potent, with BCAT2 appearing not to be inhibited at concentrations that affect BCAT1 uni.luwikipedia.org. Structural studies support this differential inhibition, suggesting that subtle differences in the active site of BCAT2 prevent effective binding of this compound wikipedia.org.

Research investigating the impact of this compound on BCAT activity, particularly in the context of cancer cell proliferation where BCAT activity can be altered, has yielded complex findings. While this compound is used at high concentrations (e.g., 10-50 mM) in some cancer cell studies as a BCAT1 inhibitor wikipedia.orgwikipedia.org, some data suggest that at these high concentrations, this compound may inhibit cell proliferation without significantly affecting BCAT1 activity wikipedia.org. These studies propose that other effects of this compound, potentially involving mitochondrial BCKA catabolism, might be important at these high concentrations wikipedia.org.

BCAT IsoformInhibition by this compoundInhibition Constant (Ki)
BCAT1Yes (competitive)~1 mM
BCAT2Less potent/No65 mM (reported Ki)

Data compiled from research on this compound's interaction with BCAT isoforms uni.luwikipedia.orgfishersci.atwikipedia.org.

Therefore, while this compound is a known inhibitor of BCAT1, the extent to which this mechanism contributes to its various pharmacological effects, especially at therapeutic concentrations which are typically lower than those used in some in vitro cancer studies (10-100 µM) wikipedia.org, remains an area of ongoing research.

Neurobiological Correlates of this compound Action

This compound's molecular interactions translate into significant effects on neuronal function and network activity, particularly relevant to conditions like epilepsy and neuropathic pain.

Effects on Neuronal Excitability and Network Activity

A key neurobiological correlate of this compound's action is its ability to reduce neuronal excitability and modulate network activity wikipedia.orgnih.gov. By binding to the α2δ-1 subunit of VGCCs, this compound decreases the influx of calcium into presynaptic neurons, leading to a reduction in the release of excitatory neurotransmitters, predominantly glutamate wikipedia.orguni.lusketchfab.comnih.govciteab.comresearchgate.net. This diminished release of excitatory signals helps to dampen excessive neuronal firing and reduce hyperexcitability within neuronal networks in the brain and spinal cord uni.luresearchgate.net.

Studies in animal models, such as the freeze-lesion model of developmental cortical malformation, have demonstrated that this compound treatment can decrease network hyperexcitability researchgate.net. For instance, in acute brain slices from rats with freeze-lesion induced cortical malformation, this compound treatment significantly reduced the percentage of stimulus-evoked field excitatory post-synaptic potentials (fEPSPs) exhibiting epileptiform activity compared to untreated animals researchgate.net.

Treatment Group (Freeze-lesion model)Percentage of fEPSPs with Epileptiform Activity
Sham injuredLow
Freeze-lesion (untreated)High
Freeze-lesion + this compoundSignificantly reduced compared to untreated FL

Data illustrating the effect of this compound on network hyperexcitability in a rat model researchgate.net.

This suppression of excitatory neurotransmitter release and subsequent reduction in neuronal excitability is considered a fundamental mechanism underlying this compound's anticonvulsant properties, helping to prevent the spread of abnormal electrical activity in the brain that characterizes seizures uni.lusketchfab.com.

Role in Pain Signaling Pathways

This compound is widely recognized for its efficacy in treating neuropathic pain, and its action within pain signaling pathways is a critical neurobiological correlate wikipedia.orguni.luadvancedchemtech.comguidetopharmacology.orguni.lu. Neuropathic pain is often associated with hyperexcitability of neurons in the pain pathways, particularly in the dorsal horn of the spinal cord wikipedia.orgciteab.com. This compound's binding to the α2δ-1 subunit, which is often upregulated in chronic pain states, plays a significant role in modulating these pathways sketchfab.com.

By reducing calcium influx into presynaptic terminals in the dorsal horn, this compound decreases the release of excitatory neurotransmitters like glutamate and substance P, which are involved in the transmission and amplification of pain signals wikipedia.orgwikipedia.orgciteab.com. This leads to a reduction in the excitability of dorsal horn neurons and an attenuation of pain signaling wikipedia.orgciteab.com.

Experimental studies in animal models of neuropathic pain, such as spinal nerve ligation and the formalin test, have provided substantial evidence for this compound's role in pain modulation uni.luguidetopharmacology.orgwikipedia.orgwikipedia.org. This compound has been shown to prevent pain-related behaviors in models of inflammatory and neuropathic pain, although it is generally less effective against acute nociceptive pain uni.luciteab.com.

Pain Model (Animal Studies)This compound Effect
Inflammatory painPrevents pain-related behaviors
Neuropathic painPrevents pain-related behaviors, reduces allodynia
Acute nociceptive painGenerally not active

Summary of this compound effects in different animal pain models uni.luciteab.com.

Neuroprotective Properties in Animal Models

Beyond its established uses in epilepsy and pain, research in animal models suggests that this compound may possess neuroprotective properties in various neurological insults. Studies have investigated this compound's effects in models of cerebral ischemia/reperfusion injury and spinal cord injury fishersci.nometabolomicsworkbench.orgnih.govnih.gov.

In models of focal cerebral ischemia/reperfusion in rats, this compound pretreatment has been shown to reduce infarction volume and brain edema, indicating a neuroprotective effect fishersci.no. Proposed mechanisms for this neuroprotection include the modulation of calcium currents and potential effects on glutamate metabolism, aligning with its known molecular actions fishersci.nometabolomicsworkbench.org. Some studies also suggest a possible role for the induction of heat shock protein 70 (Hsp70) in mediating this compound's neuroprotective effects in ischemic injury fishersci.nometabolomicsworkbench.org.

Animal ModelInsultObserved Neuroprotective EffectProposed Mechanism
Rat cerebral ischemiaIschemia/ReperfusionReduced infarction volume, reduced brain edema, reduced neuronal injury fishersci.noModulation of calcium currents, glutamate metabolism, Hsp70 expression fishersci.nometabolomicsworkbench.org
Rat spinal cord injuryClip compression methodReduced tissue lipid peroxidation, improved ultrastructural findings nih.govSimilar effects to methylprednisolone in early phase nih.gov
Mouse cerebral ischemiaUnilateral carotid ligationDecreased acute seizure frequency, reduced brain atrophy metabolomicsworkbench.orgPotentially anti-seizure effects metabolomicsworkbench.org
Ischemia (retinal ganglion cells)IschemiaNeuroprotection (this compound-lactam) wikipedia.orgModulation of mitochondrial K_ATP channels wikipedia.org

Summary of neuroprotective effects of this compound in various animal models wikipedia.orgfishersci.nometabolomicsworkbench.orgnih.govnih.gov.

While these findings from animal models are promising, further research is needed to fully elucidate the mechanisms and translate these neuroprotective effects to clinical applications. A derivative of this compound, this compound-lactam, has also shown neuroprotective potential in experimental models of retinal neurodegeneration by modulating mitochondrial ATP-sensitive potassium channels wikipedia.org.

Preclinical Research on Gabapentin

Animal Models of Neuropathic Pain

Animal models of neuropathic pain aim to replicate the complex sensory abnormalities experienced by patients, such as mechanical allodynia and thermal hypersensitivity. Gabapentin has been extensively studied in these models to evaluate its analgesic effects.

Efficacy in Models of Diabetic Neuropathy and Post-herpetic Neuralgia

This compound has demonstrated efficacy in animal models of diabetic neuropathy, a common complication of diabetes characterized by nerve damage and pain. Studies using streptozotocin (STZ)-induced diabetic rats, a widely used model for diabetic neuropathy, have shown that this compound can alleviate neuropathic pain symptoms. For instance, this compound administration in STZ-induced diabetic rats resulted in a significant reduction in mechanical allodynia and thermal hyperalgesia, effectively reversing the heightened sensitivity to stimuli observed in this model. mdpi.comresearchgate.net

In models of post-herpetic neuralgia (PHN), a chronic pain condition that can follow herpes zoster infection, this compound has also shown promise. A rat model of PHN induced by resiniferotoxin, a potent TRPV1 agonist, exhibited profound tactile allodynia. Both systemic and intrathecal administration of this compound significantly increased the withdrawal threshold in response to mechanical stimuli in these rats, indicating a reduction in tactile allodynia. capes.gov.brnih.gov A previous study also reported that this compound reduced acute herpetic pain and delayed postherpetic pain in mice. nih.govplos.org

Assessment of Mechanical Allodynia and Thermal Hypersensitivity

Assessment of this compound's efficacy in neuropathic pain models commonly involves evaluating changes in mechanical allodynia and thermal hypersensitivity. Mechanical allodynia, the experience of pain from a non-painful mechanical stimulus, is often measured using tests like the von Frey filament test, where the withdrawal threshold to calibrated filaments is determined. Thermal hypersensitivity, an increased sensitivity to heat or cold, is typically assessed using devices such as the Hargreaves apparatus for radiant heat or by measuring responses to cold stimuli.

In STZ-induced diabetic rats, this compound treatment has been shown to correct diabetes-induced hypersensitivity, with treated rats exhibiting mechanical allodynia and thermal hyperalgesia thresholds closer to those of control animals. researchgate.net Studies in rat models of chronic constriction injury (CCI) of the sciatic nerve have also shown that this compound can attenuate mechanical, tactile, and heat hypersensitivity. tandfonline.comresearchgate.nettandfonline.com

Here is a summary of findings on this compound's effects on mechanical allodynia and thermal hypersensitivity in animal models:

Animal ModelPain SymptomAssessment MethodThis compound EffectSource
STZ-induced Diabetic RatsMechanical AllodyniaVon Frey filament testSignificant reduction, near-control thresholds mdpi.comresearchgate.net
STZ-induced Diabetic RatsThermal HyperalgesiaHargreaves apparatusSignificant reduction, near-control thresholds mdpi.comresearchgate.net
Resiniferotoxin-induced PHN RatsTactile AllodyniaVon Frey filament testSignificantly increased withdrawal threshold capes.gov.brnih.gov
CCI of Sciatic Nerve RatsMechanical HypersensitivityVarious tactile testsAttenuated hypersensitivity tandfonline.comresearchgate.nettandfonline.com
CCI of Sciatic Nerve RatsThermal HypersensitivityVarious thermal testsAttenuated hypersensitivity tandfonline.comresearchgate.nettandfonline.com
Spinal Nerve Ligation (SNL) RatsMechanical AllodyniaTactile stimuliReversed evoked mechanical hypersensitivity kcl.ac.uk
SNL RatsThermal HypersensitivityThermal stimuliTransiently reduced thermal hyperalgesia kcl.ac.uk

Comparative Studies with Other Analgesics (e.g., Pregabalin, Amitriptyline) in Preclinical Pain Models

Preclinical studies have also compared the efficacy of this compound with other commonly used analgesics, such as pregabalin and amitriptyline, in various neuropathic pain models. This compound and pregabalin, both gabapentinoids, have a high affinity for the α2δ protein and have shown effectiveness in animal models of neuropathic pain disorders. tandfonline.comresearchgate.nettandfonline.com

In rats with CCI of the sciatic nerve or STZ-induced diabetic neuropathy, this compound and pregabalin attenuated mechanical, tactile, and heat hypersensitivity to a comparable extent. tandfonline.comresearchgate.nettandfonline.com Some studies suggest that pregabalin might be more potent than this compound in preclinical models, requiring lower doses to achieve similar analgesic effects. frontiersin.orgsemanticscholar.org For example, pregabalin was shown to reduce hyperalgesia to an equivalent extent at one-third the dose of this compound in some preclinical data. semanticscholar.org

Comparative studies involving amitriptyline have also been conducted. In a rodent STZ type-1 diabetes model, preclinical studies demonstrated that this compound had a superior profile in reversing static and dynamic mechanical allodynia compared to amitriptyline. frontiersin.org However, it is noted that this superior preclinical efficacy of this compound compared to amitriptyline in reversing mechanical allodynia in diabetic models does not always translate to equivalent clinical efficacy. nih.gov

Here is a table summarizing comparative preclinical findings:

ModelComparisonOutcomeSource
CCI and STZ-induced Diabetic RatsThis compound vs. PregabalinComparable attenuation of mechanical, tactile, and heat hypersensitivity tandfonline.comresearchgate.nettandfonline.com
Rodent STZ type-1 Diabetes ModelThis compound vs. AmitriptylineThis compound showed superior reversal of static and dynamic mechanical allodynia frontiersin.org
Various Neuropathic Pain Models (Potency)This compound vs. PregabalinPregabalin often more potent, requiring lower doses frontiersin.orgsemanticscholar.org

Animal Models of Seizure Disorders

This compound was initially developed as an anticonvulsant and has demonstrated efficacy in various animal models of seizure disorders. These models help predict the potential effectiveness of compounds against different types of seizures.

Anticonvulsant Activity in Electroshock and Pentylenetetrazole Seizure Models

The maximal electroshock (MES) seizure model is a standard test used to evaluate compounds effective against generalized tonic-clonic seizures (grand mal epilepsy). This compound has shown significant anticonvulsant activity in the MES model in mice and rats, inhibiting the tonic hind limb extension phase of seizures. cambridge.orgasianjpr.comhres.ca In one study in mice, this compound provided 83.34% protection against tonic hind limb extension in the MES model, compared to 0% in the control group.

The pentylenetetrazole (PTZ) seizure model is commonly used to assess activity against myoclonic and clonic seizures (petit mal epilepsy). In PTZ-induced seizure models, this compound has shown varying degrees of effectiveness. While it may not always prevent seizures entirely in this model, it has been shown to reduce seizure severity and mortality. asianjpr.com In a study in mice, this compound was ineffective in preventing PTZ-induced seizures but reduced mortality to 16.67% compared to 100% in the control group. this compound also suppressed PTZ-induced seizure-like locomotor activity and electrical activity in adult zebrafish. nih.gov

Here is a summary of this compound's anticonvulsant activity in electroshock and PTZ models:

Seizure ModelSpeciesThis compound EffectKey FindingSource
Maximal Electroshock (MES)MiceSignificant inhibition of tonic hind limb extension83.34% protection against tonic extension
Maximal Electroshock (MES)RatsEffective against seizuresInhibits tonic hind limb extension cambridge.orghres.ca
Pentylenetetrazole (PTZ)MicePartial protective effect, reduced severity/mortalityReduced mortality from 100% to 16.67%
Pentylenetetrazole (PTZ)ZebrafishSuppressed seizure-like activityReduced locomotor and electrical seizure activity nih.gov

Studies in Genetic Epilepsy Models

This compound has also been investigated in genetic animal models of epilepsy. These models possess inherent genetic mutations that predispose them to seizures, offering insights into the drug's effects on genetically influenced seizure pathways.

In DBA/2 mice, a strain genetically susceptible to audiogenic seizures (seizures induced by loud noise), this compound has been shown to prevent generalized convulsive seizures in a dose-related manner. wikipedia.orgresearchgate.net However, results in other genetic models have suggested that this compound might be ineffective against photosensitive myoclonic seizures and absence seizures. hres.cawikipedia.org Studies in kindled rats, a model of focal seizures induced by repeated electrical stimulation, have also demonstrated that this compound is effective in increasing the afterdischarge threshold, a measure of seizure susceptibility. cambridge.orgresearchgate.net

This compound's anticonvulsant effects have been shown to add to those of several other anticonvulsants against maximal electroshock in mice, suggesting its potential utility as an add-on therapy for epilepsy. hres.ca

Investigations in Psychiatric and Substance Use Disorder Models

Preclinical studies have investigated this compound's effects on behaviors relevant to anxiety and substance use disorders, employing various animal models to elucidate its potential therapeutic mechanisms in these contexts.

Anxiolytic Effects in Animal Studies

Studies in animal models have provided evidence suggesting anxiolytic-like effects of this compound. Investigations utilizing paradigms such as the elevated plus-maze and conflict tests in rats, and the human threat test in marmosets, have indicated that this compound may possess anxiolytic properties. mdpi.comresearchgate.net For instance, this compound has been reported to reduce somatic signs associated with precipitated THC withdrawal in mice. nih.gov While some clinical evidence regarding this compound's efficacy in human anxiety disorders is mixed, positive outcomes have been observed in studies involving dogs and cats. mdpi.com

Effects on Drug-Induced Locomotor Activity and Conditioned Place Preference

Preclinical research has examined this compound's influence on behaviors related to the rewarding effects of drugs of abuse. This compound has been shown to prevent the development of conditioned place preference (CPP) induced by morphine and to reduce increased locomotor activity induced by cocaine and amphetamine. fda.gov However, findings regarding its effects on cocaine-induced locomotor sensitization have been inconsistent in mice. researchgate.net In CPP studies, a higher dose of this compound (300 mg/kg) induced conditioned place preference in mice, while lower doses (100 and 200 mg/kg) did not show this effect. researchgate.net Conversely, other studies, including one in the context of THC withdrawal and another using oral administration in rats, found no effect of this compound on conditioned place preference. nih.govpsychogenics.com

Studies on Cognitive and Behavioral Parameters

Preclinical research has also investigated the impact of this compound on cognitive functions, such as memory and learning, and on general behavioral parameters like locomotor activity in rodent models.

Effects on Memory and Learning in Animal Models

The effects of this compound on memory and learning have been explored in various animal models. A meta-analysis and systematic review of preclinical studies indicated that this compound administration in healthy animals could increase latency time and improve memory. researchgate.netnih.govresearchgate.net This effect appeared to be dependent on the timing of administration. researchgate.net For example, a single administration of this compound enhanced memory consolidation in an inhibitory avoidance task in mice. conicet.gov.arconicet.gov.ar In contrast, repeated administration of this compound twice daily for a week resulted in memory impairment in mice. conicet.gov.ar The meta-analysis also suggested that lower dosages of this compound (less than 10 mg/kg) were associated with better memory outcomes compared to higher dosages (30, 50, and 100 mg/kg), which did not show a significant difference in latency time. researchgate.net

Clinical Research Findings and Therapeutic Efficacy

Neuropathic Pain Syndromes

Neuropathic pain, resulting from damage or dysfunction of the nervous system, is often challenging to treat. Gabapentin has been investigated and utilized for several neuropathic pain conditions.

Postherpetic Neuralgia

Postherpetic neuralgia (PHN), a chronic pain condition that can develop after a herpes zoster infection, has been a key area of research for this compound. Clinical trials have demonstrated the efficacy of this compound in reducing pain associated with PHN. A multicenter, double-blind, randomized, placebo-controlled 7-week study evaluated this compound at doses of 1800 or 2400 mg/day in patients with PHN. The study found a significantly greater improvement in average daily pain scores from baseline with this compound compared to placebo. The difference versus placebo was 18.8% for the 1800 mg dose and 18.7% for the 2400 mg dose, both statistically significant (P<0.01). nih.gov this compound also showed significant improvements in sleep interference scores and various quality of life measures, including the vitality, bodily pain, and mental health domains of the SF-36. nih.gov Another study investigating this compound enacarbil, a prodrug of this compound, in PHN also showed significant improvement in mean weekly pain scores compared to placebo. oup.com Research also suggests that this compound, when used during the acute phase of herpes zoster, might help reduce the incidence of PHN. isrctn.comisrctn.com

Diabetic Neuropathy

Painful diabetic peripheral neuropathy (DPN) is a common complication of diabetes. This compound has been extensively studied for its effectiveness in managing this condition. Multiple randomized controlled trials have shown that this compound significantly reduces pain levels in patients with DPN compared to placebo. consensus.appijbpsa.com In an 8-week randomized, double-blind, placebo-controlled trial involving patients with painful DPN, the mean daily pain score at the study end point was significantly lower in the this compound group (3.9) compared to the placebo group (5.1), with a baseline score of around 6.4-6.5 in both groups (P<0.001). nih.gove-dmj.org this compound treatment also led to improvements in sleep interference, mood states, and quality of life measures in patients with DPN. consensus.appnih.gov A systematic review of clinical studies confirmed that this compound demonstrated significant pain reduction in DPN patients, with many experiencing moderate to substantial improvement, including a ≥50% reduction in pain in many cases. ijbpsa.comresearchgate.net

Central Pain and Spinal Cord Injury-Related Neuropathic Pain

Neuropathic pain can also arise from central nervous system lesions, such as those resulting from spinal cord injury (SCI). This compound has been explored for its role in managing SCI-related neuropathic pain. Studies suggest that this compound can be effective in reducing the intensity and frequency of neuropathic pain in patients with SCI. nih.govselcuk.edu.tr A prospective, randomized, double-blind, placebo-controlled, crossover clinical trial in paraplegic patients with chronic neuropathic pain related to SCI found that this compound reduced pain intensity and frequency and improved quality of life (P < 0.05). nih.govselcuk.edu.tr Specifically, this compound showed a significant decrease in "unpleasant feeling" and a trend toward a decrease in "pain intensity" and "burning sensation" compared to placebo in a smaller study. researchgate.nettandfonline.com this compound is considered a first-line medication for the treatment of chronic neuropathic pain in SCI patients. nih.govselcuk.edu.tr

Comparative Efficacy with Other Analgesic Agents (e.g., Pregabalin, Amitriptyline, Duloxetine)

Comparisons between this compound and other analgesic agents commonly used for neuropathic pain, such as pregabalin, amitriptyline, and duloxetine, have been conducted.

In the treatment of diabetic neuropathy, a study comparing this compound with amitriptyline found this compound to be more effective in relieving pain. consensus.appe-dmj.org However, other studies and meta-analyses comparing this compound, pregabalin, and duloxetine for diabetic peripheral neuropathic pain have suggested no significant differences in terms of efficacy among the three drugs. ijbpsa.comimpactfactor.org A systematic review indicated that while this compound and duloxetine are both effective for managing DPN, this compound might offer a more favorable side-effect profile. consensus.app Another systematic review and meta-analysis concluded that this compound, pregabalin, and amitriptyline demonstrate similar effectiveness in alleviating neuropathic pain, but noted that this compound has been reported to have fewer adverse effects, potentially leading to improved patient adherence for long-term use. nih.gov Some studies, however, suggest pregabalin might offer faster and more significant pain relief compared to this compound in neuropathic pain in general. frontiersin.org A network meta-analysis evaluating several drugs for painful diabetic neuropathy found this compound to be among the most efficacious, alongside venlafaxine, pregabalin, and duloxetine, when compared to placebo. painphysicianjournal.com

Epilepsy and Seizure Disorders

Beyond its use in neuropathic pain, this compound is also established as an antiepileptic medication.

Adjunctive Therapy for Focal Seizures

Here is a data table summarizing some of the efficacy findings:

ConditionStudy TypeComparatorKey Efficacy FindingSource(s)
Postherpetic NeuralgiaRandomized, double-blind, placebo-controlledPlaceboSignificant reduction in average daily pain score vs. placebo (18.8% to 18.7% difference). nih.gov
Diabetic Peripheral NeuropathyRandomized, double-blind, placebo-controlledPlaceboSignificantly lower mean daily pain score at study end point vs. placebo (3.9 vs 5.1). nih.gove-dmj.org
Spinal Cord Injury-Related Neuropathic PainProspective, randomized, double-blind, crossoverPlaceboReduced pain intensity and frequency; improved quality of life (P < 0.05). nih.govselcuk.edu.tr
Neuropathic Pain (General)Systematic Review/Meta-analysisPregabalinSimilar effectiveness, potentially more favorable side-effect profile for this compound. consensus.appnih.gov
Drug-Resistant Focal EpilepsySystematic Review/Network Meta-analysisPlaceboStatistically significant effectiveness in achieving ≥50% seizure reduction (RR = 2.30, 95% CI: 1.76–3.02). frontiersin.org
Refractory Partial-Onset SeizuresRandomized, double-blind, parallel groupPregabalinNo significant difference in percentage change from baseline in 28-day seizure rate between treatments. neurology.org

Efficacy in Pediatric Populations with Partial Seizures

Clinical trials have evaluated the efficacy of this compound as adjunctive therapy for partial seizures in pediatric patients. An open-label extension study involving children with partial seizures who had participated in previous double-blind trials found that this compound as add-on therapy was effective in controlling partial seizures, particularly secondarily generalized seizures. sukl.gov.cz The study noted a significant reduction in seizure frequency in this compound-treated patients compared to placebo in the modified intent-to-treat population. sukl.gov.cz

Another open-label add-on study in 52 children and adolescents with refractory partial seizures reported an initial benefit from this compound, with a percentage of patients experiencing a 50-99% seizure reduction or becoming seizure-free. nih.gov However, the study also noted that most patients experienced a development of tolerance within weeks to months. nih.gov While some studies have shown positive results, others have indicated disappointing efficacy in refractory partial seizures in children. nih.gov

Psychiatric Disorders

This compound is commonly prescribed off-label for psychiatric disorders, despite the lack of strong evidence for many indications. researchgate.netutrgv.edu

Anxiety Disorders (Generalized Anxiety Disorder, Social Anxiety Disorder, Preoperative Anxiety)

Research suggests that this compound may have some effectiveness in treating certain anxiety disorders, including social phobia and preoperative anxiety. researchgate.netfrontiersin.orgconsensus.app It has also been found effective in reducing anxiety in specific settings, such as in breast cancer survivors and for perioperative anxiety. researchgate.netfrontiersin.orgconsensus.appresearchgate.net A systematic review concluded that this compound appears effective in various forms of anxiety disorders of mild to moderate severity. frontiersin.org Studies have shown a good clinical response to this compound in patients with social phobia and a fear of public speaking. frontiersin.orgconsensus.app

Regarding generalized anxiety disorder (GAD), the evidence is less convincing, with some studies finding no significant benefit. consensus.appnih.gov One systematic review noted that there are no studies specifically for generalized anxiety disorder. nih.govpsychiatrist.com

In the context of preoperative anxiety, several clinical trials have assessed this compound's efficacy. Six out of seven trials reviewed in one source showed that this compound significantly reduced anxiety compared to placebo. frontiersin.org For instance, a randomized controlled trial found significantly lower preoperative anxiety scores in the this compound group compared to the control group. frontiersin.org

Bipolar Disorder (Adjunctive Therapy vs. Monotherapy)

The evidence for this compound's efficacy in bipolar disorder (BD) is mixed, and it appears to be more effective as an adjunctive treatment rather than monotherapy. researchgate.netfrontiersin.orgpsychiatrist.comconsensus.app Several randomized controlled trials and open-label trials have assessed this compound in patients with bipolar disorder. frontiersin.org While some studies suggested effectiveness, the literature generally indicates that this compound's benefit in BD is limited and inconsistent. consensus.app

Systematic reviews have concluded that this compound shows some effectiveness as an adjunctive therapeutic agent in bipolar disorder, but the evidence for monotherapy is inconclusive. researchgate.netutrgv.edupsychiatrist.com Some studies have found that this compound does not have significant clinical efficacy as either monotherapy or adjunctive therapy for BD, and it is likely ineffective for acute mania based on randomized controlled trial findings. mdpi.comresearchgate.netresearchgate.net However, there may be an adjunctive role for patients with bipolar depression or comorbid anxiety or substance use issues. mdpi.com

Management of Aggressive Behavior in Dementia

This compound has been explored for treating behavioral and psychological symptoms of dementia (BPSD), including aggression and agitation. consensus.appconsensus.app Case reports, case series, and a retrospective chart review suggest that this compound may be effective in managing BPSD in some cases. consensus.app For example, a retrospective chart review of patients with dementia indicated that this compound significantly improved aggressive and agitated behaviors. consensus.app A small case series also demonstrated that low-dose this compound effectively managed aggressive behavior in patients with vascular or mixed vascular/Alzheimer dementia. consensus.app

Preliminary low-grade evidence from case series and case reviews suggests possible benefit of this compound in patients with BPSD in Alzheimer's disease. nih.gov this compound could be considered for BPSD when medications with stronger evidence bases have been ineffective or present unacceptable risks. nih.gov

Limitations and Need for Further Clinical Trials in Psychiatric Indications

Despite some promising findings, there are significant limitations in the available data supporting this compound's use for psychiatric indications. There is a lack of strong scientific evidence for its efficacy in multiple conditions. wikipedia.org More clinical trials with larger patient populations are needed to support this compound's off-label use in psychiatric disorders. researchgate.netutrgv.edufrontiersin.org

Limitations of available data include variations in dosing between studies, the use of this compound as monotherapy or adjunctive treatment, and differing primary outcomes between trials. nih.govpsychiatrist.com The evidence base is often limited by small sample sizes, heterogeneous designs, and a generally high risk of bias in trials. mdpi.comresearchgate.net For many studied diagnoses, the literature does not support the use of this compound. nih.gov

Substance Use Disorders

This compound has been investigated for its potential role in the treatment of substance use disorders. It has shown efficacy in treating alcohol use disorder, particularly in managing acute alcohol withdrawal symptoms and reducing cravings. researchgate.netutrgv.edufrontiersin.orgconsensus.appnih.gov Randomized clinical trials have demonstrated this compound's effectiveness in promoting abstinence, reducing heavy drinking, improving sleep, and decreasing alcohol craving. oup.comnih.gov this compound is effective for acute alcohol withdrawal syndrome of mild to moderate severity and improves the rate of abstinence and delays the return to heavy drinking. researchgate.netutrgv.edu

This compound may also have some therapeutic potential in the treatment of opioid addiction and cannabis dependence, although the evidence is limited. researchgate.netutrgv.edu Small clinical studies have shown that individuals receiving this compound reported decreased symptoms of opioid withdrawal, and it may work well in combination with methadone for opioid detoxification. nih.gov For cannabis dependence, a small placebo-controlled study found that this compound reduced withdrawal symptoms, increased abstinence, and improved executive functioning. nih.govthecarlatreport.com However, this compound has failed in controlled trials for cocaine, methamphetamine, and benzodiazepine use disorders. thecarlatreport.com

Opioid Dependence and Opioid-Induced Hyperalgesia

Gabapentinoids have shown effectiveness in controlling some symptoms during opiate detoxification. wikipedia.org A clinical study in Iran demonstrated positive results with this compound during an inpatient therapy program for heroin dependence, particularly in reducing opioid-induced hyperalgesia (OIH) and drug craving. wikipedia.org

Individuals on methadone maintenance treatment for addiction have shown hyperalgesia to cold-pressor pain, which is considered clinical evidence of OIH. nih.gov A study evaluated the efficacy of this compound in reversing OIH in methadone-maintained patients. nih.gov Significant improvements in cold-pressor pain threshold and pain tolerance were observed following a five-week trial of this compound. nih.gov These findings suggest that this compound, as prescribed for neuropathic pain, can be effective in decreasing OIH in patients who are abstinent and stable in methadone treatment. nih.gov Preclinical observations in rats have also shown that this compound administration can prevent hyperalgesia induced by repeated fentanyl administration. nih.gov

Research on Cannabis, Cocaine, and Methamphetamine Dependence

Research on the efficacy of this compound for other substance dependencies, such as cannabis, cocaine, and methamphetamine, has yielded mixed results.

For cannabis dependence, a few research studies have reported this compound's efficacy for alleviating dependence and withdrawal symptoms. researchgate.netscielo.org.coredalyc.org One study using this compound in the range of 300-1200 mg per day over 12 weeks reported a decrease in cannabis dependence and withdrawal symptoms. redalyc.org

In contrast, this compound has consistently been shown to be ineffective for stimulant use disorder. nih.gov Multiple randomized controlled trials (RCTs) have indicated that this compound is ineffective at reducing cocaine use in individuals with cocaine use disorder. nih.govbrieflands.com One RCT with 99 participants found no significant difference in the number of days of cocaine use, cravings, or retention in treatment between the this compound and placebo groups. nih.gov

Similarly, this compound has shown ineffectiveness for methamphetamine dependence. wikipedia.orgnih.gov A review noted that this compound displayed 50% success for treating methamphetamine dependence in reviewed studies, but the only two successful studies combined this compound with flumazenil and hydroxyzine, reporting a reduction in methamphetamine craving. researchgate.netscielo.org.coredalyc.org A later RCT comparing this combination to placebo for methamphetamine use disorder showed no significant difference in methamphetamine use. wikipedia.orgnih.gov

Other Therapeutic Applications and Emerging Research Areas

Beyond its use in pain and substance use disorders, this compound has been explored for other therapeutic applications.

Restless Legs Syndrome

This compound has demonstrated efficacy in improving symptoms of restless legs syndrome (RLS). neurology.orgresearchgate.netdovepress.com Compared to placebo, this compound has been associated with reduced symptoms on RLS rating scales. neurology.org Studies have also shown that this compound can improve sleep architecture, including increased total sleep time, sleep efficiency, and slow wave sleep, and a decrease in stage 1 sleep. neurology.org Periodic leg movements during sleep (PLMS) index was also significantly reduced with this compound treatment. neurology.org

Patients whose RLS symptoms included pain appeared to benefit most from this compound. neurology.org However, therapeutic effects were not limited to pain relief, as patients without pain also showed improvement. neurology.org this compound has been shown to delay the time of onset of RLS symptoms. neurology.org

This compound enacarbil, a prodrug of this compound designed for improved bioavailability, has also shown efficacy in treating RLS. dovepress.comnih.govnih.gov Multiple studies have demonstrated its effectiveness over placebo in improving RLS symptoms and sleep disturbance. nih.govnih.gov

Table 2: this compound Efficacy in Restless Legs Syndrome

Study (Duration)PopulationInterventionKey Findings
6-week Crossover Study neurology.orgPatients with RLS (n=24)This compound vs PlaceboReduced RLS symptoms on rating scales, improved sleep architecture (increased TST, sleep efficiency, slow wave sleep; decreased stage 1 sleep), reduced PLMS index. neurology.org Patients with pain benefited most. neurology.org Delayed onset of symptoms. neurology.org
12-week RCT nih.govModerate-to-severe primary RLS (n=325)This compound Enacarbil (600 mg/d, 1200 mg/d) vs PlaceboBoth doses significantly improved RLS symptoms and sleep disturbance. nih.gov
14-day RCT nih.govModerate-to-severe primary RLS (treatment-naïve)This compound Enacarbil (1800 mg/d) vs PlaceboSignificantly reduced RLS symptoms and improved sleep. nih.gov

Ocular Surface Diseases (e.g., Dry Eye, Neurotrophic Keratitis, Neuropathic Ocular Pain)

Recent research has explored the potential of topical this compound formulations for treating ocular surface diseases, particularly those involving neuropathic ocular pain. mdpi.comfrontiersin.org this compound has demonstrated efficacy in managing ocular pain associated with dry eye and/or corneal ulcers. mdpi.com

A study evaluating the efficacy of this compound treatment in dry eye disease (DED) and neuropathic ocular pain found that the addition of this compound to artificial tear and cyclosporine drops treatments significantly improved Ocular Surface Disease Index (OSDI) scores, Schirmer's test results, and tear break-up time (TBUT) after 6 weeks compared to artificial tear and cyclosporine treatment alone. nih.govresearchgate.net This suggests that this compound can be effective in severe dry eye patients with a neuropathic pain component. nih.govresearchgate.net

Topical this compound has shown analgesic properties in animal models and may also stimulate tear secretion. frontiersin.org This secretagogue activity could aid in preserving ocular surface hydration. mdpi.comfrontiersin.org Its neuroprotective properties may also be beneficial in certain ocular conditions. mdpi.com

While systemic this compound has been used for ocular discomfort and severe painful dry eye syndrome, there has been some reluctance to prescribe it for neuropathic ocular pain not responding to topical treatment due to potential central nervous system effects. aao.org However, studies have shown that certain subsets of patients with DED and neuropathic ocular pain, particularly those with systemic comorbidities, healthy corneas, and no history of surgery or trauma, may benefit from add-on this compound treatment. aao.org

Spasticity and Migraine Research (Historical and Current Perspectives)

Despite the initial limitations, research has continued into this compound's potential for spasticity. This compound has been shown to attenuate tail pinch-induced spasticity in animal models of spinal cord injury. frontiersin.org Its potential therapeutic effects in spasticity may involve the inhibition of glutamatergic transmission. frontiersin.org

For migraine prophylaxis, later studies have yielded more positive results. An open-label study indicated that this compound resulted in a greater than 50% reduction in the frequency of migraines. neurology.org A double-blind, randomized, placebo-controlled study on this compound for the prophylaxis of chronic daily headache, including transformed migraine, found a significant difference in headache-free rates favoring this compound over placebo. neurology.org The study also revealed a greater response to this compound compared to placebo and the prerandomization period in terms of actual headache days per month. neurology.org Another double-blind study reported that this compound (1200 mg/day) reduced the frequency of migraine with aura (52% reduction) and without aura (38% reduction) to a greater extent than placebo (13% reduction). researchgate.net this compound is currently used in the treatment of chronic pain syndromes, including some headache types. researchgate.net

Table 3: Historical and Current Research Areas for this compound

ConditionHistorical Research StatusCurrent Research Status / Findings
SpasticityInitial small trials lacked statistical power. wikipedia.orgAnimal models show attenuation of spasticity. frontiersin.org Potential mechanism involves inhibition of glutamatergic transmission. frontiersin.org
MigraineInitial small trials lacked statistical power. wikipedia.orgLater studies show positive results in reducing migraine frequency. neurology.orgresearchgate.net Used in treatment of some chronic headache syndromes. researchgate.net

Postoperative Pain Management

Clinical research findings suggest that perioperative administration of this compound can contribute to improved pain control following various surgical procedures. Multiple systematic reviews and meta-analyses have evaluated the efficacy of this compound in this context.

Studies have shown that this compound is associated with a statistically significant decrease in pain intensity at rest at various time points post-surgery when compared to placebo. For instance, a systematic review of randomized controlled trials found that a single preoperative dose of 1200 mg this compound resulted in a weighted mean difference (WMD) for postoperative pain intensity (on a 0-100 mm visual analogue scale) of -16.55 mm at 6 hours and -10.87 mm at 24 hours. nih.gov For doses less than 1200 mg, the WMD was -22.43 mm at 6 hours and -13.18 mm at 24 hours. nih.gov Another meta-analysis focusing on spinal surgery reported significantly lower Visual Analog Scale (VAS) scores in the this compound group at 2, 4, 6, 12, and 24 hours postoperatively. painphysicianjournal.com Specifically, the mean difference (MD) for postoperative VAS scores at 2 hours was -15.16 (95% CI: -23.75 to -6.58), at 4 hours was -15.96 (95% CI: -24.47 to -7.44), at 12 hours was -11.64 (95% CI: -15.76 to -7.53), and at 24 hours was -8.78 (95% CI: -11.76 to -5.80). painphysicianjournal.com

While some studies have explored the timing of this compound administration, a systematic review and meta-analysis comparing preemptive versus postincision this compound for postoperative pain found no benefit with preemptive administration for 24-hour morphine consumption or postoperative pain scores. oatext.comoatext.com The mean difference for 24-hour morphine consumption was -0.11 mg (-1.59 mg to 1.36 mg; p=0.88). oatext.comoatext.com

The efficacy of this compound in postoperative pain management has been observed across a variety of surgical procedures, including abdominal and vaginal hysterectomy, breast surgery, lumbar discectomy and spinal fusion, laparoscopic cholecystectomy, and anorectal surgery. researchgate.netsignavitae.comopenmedicalpublishing.orgmejdd.org

Here are some data tables summarizing key findings from the research:

Table 1: Effect of this compound on Postoperative Pain Intensity (VAS Score Reduction vs. Placebo)

Time Point Post-SurgeryWeighted Mean Difference (WMD) on 0-100 mm VAS (95% CI) - Single Preoperative Dose 1200 mgWeighted Mean Difference (WMD) on 0-100 mm VAS (95% CI) - Single Preoperative Dose < 1200 mg
6 hours-16.55 mm nih.gov-22.43 mm nih.gov
24 hours-10.87 mm nih.gov-13.18 mm nih.gov

Table 2: Effect of this compound on 24-Hour Cumulative Opioid Consumption (Reduction vs. Placebo)

Surgical ProcedureWeighted Mean Difference (WMD) in Morphine Consumption (mg) (95% CI)Overall Reduction
Abdominal Hysterectomy-13 mg (-19 to -8 mg) nih.gov-
Spinal Surgery-31 mg (-53 to -10 mg) nih.gov-
Bariatric Surgery-7.89 mg (-13.56 to -2.2 mg) researchgate.net-
Various Surgical Contexts-27.90 mg (Single 1200 mg dose) nih.gov35% nih.gov
Various Surgical Contexts-7.25 mg (Single < 1200 mg dose) nih.gov-

These findings highlight the therapeutic efficacy of this compound in reducing postoperative pain and opioid requirements across a range of surgical interventions.

Pharmacovigilance and Post-marketing Surveillance of Gabapentin

Methodologies for Post-Marketing Surveillance Studies

Post-marketing surveillance of gabapentin employs various methodologies to gather data on its safety and utilization patterns outside of controlled clinical trials. These methods help to detect rare adverse events, assess risks in diverse patient populations, and monitor for off-label use and misuse.

Spontaneous Reporting Systems (e.g., FDA Adverse Event Reporting System - FAERS)

Spontaneous reporting systems are a cornerstone of post-marketing surveillance. The FDA Adverse Event Reporting System (FAERS) is a publicly available database in the United States where healthcare professionals, consumers, and manufacturers can submit reports of adverse events associated with marketed drugs. nih.govodu.edu Analysis of data from systems like FAERS allows for the detection of potential safety signals, including those related to drug misuse and diversion. nih.govresearchgate.net For example, a pharmacovigilance assessment using FAERS data from 2005 to 2015 identified significant signals for abuse-related adverse events associated with this compound. nih.govodu.edu Nearly a quarter of all this compound reports in this dataset involved at least one abuse-related adverse event. nih.gov

Prescription-Event Monitoring

Prescription-Event Monitoring (PEM) is an observational cohort study technique used to monitor drug use and report events in large patient populations after a drug has been marketed. nih.gov This method identifies patients from dispensed prescriptions and collects outcome data, including reported events and reasons for discontinuing the drug, through questionnaires sent to prescribing physicians. nih.gov A post-marketing surveillance study of this compound in England utilized PEM to monitor its use in primary care, gathering data on a cohort of 3,100 patients. nih.gov This study identified neurological events as the most frequently reported adverse events and common reasons for discontinuation. nih.gov

Electronic Health Records (EHR) and Database Linkage

The increasing digitization of health information through Electronic Health Records (EHR) provides a valuable resource for pharmacovigilance. d-nb.info Linking EHR data with other databases allows for comprehensive analyses of patient histories, drug exposures, and health outcomes in large populations. d-nb.infoopen.ac.uk This methodology can be used to investigate potential associations between this compound use and specific outcomes, such as the risk of certain adverse events or patterns of healthcare utilization among this compound users. d-nb.info While studies specifically on this compound using large-scale EHR linkage for adverse event profiles were not extensively detailed in the provided snippets, EHR and database linkage is a recognized methodology for post-marketing surveillance and pharmacoepidemiological studies. d-nb.infoopen.ac.uk

Analysis of Drug Misuse Signals and Diversion

Analysis of drug misuse signals and diversion is a critical component of this compound post-marketing surveillance, particularly given the increasing reports of its non-medical use. uky.eduresearchgate.netpublish.csiro.au This involves analyzing data from various sources, including spontaneous reporting systems like FAERS, poison control centers, and studies specifically investigating misuse patterns among different populations. nih.govresearchgate.netusdtl.com Signals for drug diversion and substance abuse have been identified for this compound through pharmacovigilance assessments. nih.gov Studies have also explored the prevalence of this compound misuse, particularly among individuals who misuse opioids, where rates are significantly higher than in the general population. uky.eduusdtl.comjmcp.org Qualitative analyses and studies using data from prescription drug monitoring programs (PDMPs) in states where this compound is monitored also contribute to understanding misuse and diversion. uky.eduusdtl.comjmcp.org

Observed Adverse Event Profiles and their Mechanisms

Post-marketing surveillance and clinical trials have characterized the adverse event profile of this compound. Neurological adverse events are among the most commonly reported. nih.govhres.camedcentral.commedsafe.govt.nz

Neurological Adverse Events (e.g., Drowsiness, Dizziness, Ataxia, Nystagmus, Somnolence)

Neurological adverse events are frequently associated with this compound use. Common examples include drowsiness, dizziness, ataxia, nystagmus, and somnolence. wikipedia.orghres.camedsafe.govt.nzresearchgate.net In clinical trials, somnolence, dizziness, ataxia, fatigue, and nystagmus were among the most commonly observed adverse reactions when this compound was used in combination with other antiepileptic drugs. hres.camedsafe.govt.nz These events were also frequently reported adverse events and reasons for discontinuation in post-marketing surveillance studies. nih.gov

The mechanism underlying these neurological adverse events is believed to be related to this compound's interaction with the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels. wikipedia.orgmims.com While this compound was designed to mimic GABA, it does not significantly bind to GABA receptors. mims.comguidetopharmacology.org Binding to the α2δ-1 subunit, which is found presynaptically, may modulate the release of excitatory neurotransmitters, potentially contributing to both its therapeutic effects and observed central nervous system (CNS) adverse effects like somnolence and dizziness. mims.comresearchgate.net Higher plasma concentrations of this compound have been associated with common adverse effects such as dizziness and sleepiness. mdpi.com

Data from clinical trials indicate varying incidences of these neurological adverse events.

Adverse EventIncidence in this compound Group (Adjunctive Therapy, Epilepsy) medsafe.govt.nzIncidence in Placebo Group (Adjunctive Therapy, Epilepsy) medsafe.govt.nz
Somnolence19.3%9.0%
Dizziness17.1%6.9%
Ataxia12.5%5.6%
Nystagmus8.3%4.1%

Note: Data derived from a table summarizing treatment-emergent signs and symptoms in ≥1% of this compound-treated patients in adjunctive therapy placebo-controlled studies. medsafe.govt.nz

In controlled clinical trials for postherpetic neuralgia, dizziness and somnolence were also commonly reported adverse effects. medcentral.com Dizziness was reported in 28% and somnolence in 21% of patients receiving this compound in these trials. medcentral.com

Psychiatric and Behavioral Adverse Effects (e.g., Suicide Risk, Aggression, Delusions, Hallucinations)

This compound has been associated with various psychiatric and behavioral adverse effects. Severe reactions reported include suicidality and depression. nih.gov Analysis of adverse drug reactions through the FDA Adverse Events Reporting System indicated that this compound showed a higher likelihood of adverse events such as auditory hallucinations, delusions, euphoric mood, and aggression compared to duloxetine. nih.gov In pediatric patients aged 3 to 12 years receiving this compound for epilepsy, meticulous monitoring for neuropsychiatric sequelae, including emotional lability, hostility, thought disorder, and hyperkinesia, is advised. nih.gov Case reports have documented visual hallucinations in patients taking this compound, with some instances resolving after discontinuation of the drug. consensus.app Auditory hallucinations have also been linked to this compound use, with symptoms resolving upon discontinuation. consensus.app The exact mechanism by which this compound induces hallucinations is not fully understood, but its effects on glutamic acid and γ-amino butyric acid (GABA) systems may play a role. consensus.app High doses and improper dosing schedules may increase the risk of hallucinations. consensus.app

Studies have investigated the link between this compound and suicide risk. One study determined that this compound use was associated with an increased risk of suicide attempts, suicide completions, and violent deaths. orlandorecovery.com However, another study reviewing insurance claims data did not find a link between this compound use and an increased risk of suicide attempts. orlandorecovery.com Individuals with a family history of behavioral disorders or a personal history of suicidal ideation may have a higher risk of behavioral side effects, including aggressive behavior, new or worsening depression, self-harm, suicidal thoughts, suicide attempts, and unusual changes in mood or behavior. orlandorecovery.com

Respiratory Depression, especially with Concomitant Opioid Use

Respiratory depression is a significant concern with this compound, particularly when used concurrently with opioids. nih.gov Reports of life-threatening or fatal respiratory depression have occurred in patients taking this compound with central nervous system (CNS) depressants, including opioids, or in individuals with underlying respiratory impairment. drugs.com The FDA has required updates to gabapentinoid labeling to include new warnings about the potential for respiratory depressant effects, especially when taken with CNS depressants like opioids or by patients with underlying respiratory impairment such as COPD or the elderly. fda.gov These warnings are based on a review of various data sources, including case reports, observational studies, human trials, and animal studies. fda.gov

Respiratory depression and opioid-related death have been reported when opioids are associated with gabapentinoids. tandfonline.com A systematic review investigating the risk of respiratory depression or death during this combination found that in almost all studies, a statistically significant association with respiratory depression, overdose, or drug-related death was reported, even with a single dose of gabapentinoid. tandfonline.com This association was observed in perioperative settings, chronic pain management, and in patients receiving opioid maintenance treatment. tandfonline.com A meta-analysis found that compared to opioid therapy alone, combination therapy with gabapentinoids was significantly associated with an increased risk of respiratory depression in non-randomized controlled trials. frontiersin.org The increased risk of respiratory depression and mortality with concurrent use of gabapentinoids and opioids could be explained by pharmacokinetic and pharmacodynamic interactions. frontiersin.org Some experimental studies suggest that a single dose of a gabapentinoid may reverse opioid respiratory tolerance. tandfonline.com

Allergic Reactions and Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS)

This compound can cause serious allergic reactions, including anaphylaxis and angioedema, which can be life-threatening and require immediate medical attention. drugs.com Symptoms such as rash, itching, trouble breathing, trouble swallowing, or swelling of the hands, face, or mouth can occur. drugs.com

Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS), also known as multiorgan hypersensitivity, has been associated with this compound use. nih.govfda.gov DRESS is a severe, potentially life-threatening adverse drug reaction with a variable presentation that typically includes fever, rash, and/or lymphadenopathy, in association with involvement of other organ systems such as hepatitis, nephritis, hematological abnormalities (including eosinophilia), myocarditis, or myositis. drugs.comfda.govresearchgate.net Eosinophilia is often present. fda.gov Early manifestations like fever or lymphadenopathy may be present even without a rash. fda.gov If signs or symptoms of hypersensitivity are present, the patient should be evaluated immediately, and this compound should be discontinued if an alternative cause cannot be established. fda.gov DRESS has an estimated incidence ranging from 1 in 1000 to 1 in 10,000 drug exposures and a mortality rate of approximately 10%. researchgate.netresearchgate.net While commonly associated with aromatic anticonvulsants, non-aromatic anticonvulsants like this compound are rarely implicated. researchgate.net

Withdrawal Symptoms and Potential for Physical/Psychological Dependency

Abrupt discontinuation of this compound, particularly among individuals with epilepsy, can lead to increased seizure frequency. nih.gov Gradual dose tapering is recommended to mitigate this risk. nih.gov Adverse reactions following abrupt discontinuation have been reported, with the most frequently reported reactions including anxiety, insomnia, nausea, pain, and sweating. drugs.comfda.gov Discontinuation at higher than recommended doses has been associated with agitation, disorientation, and confusion, which have resolved after restarting the drug. drugs.com

This compound has been recognized for its potential for abuse, dependence, and withdrawal symptoms. consensus.app Dependence is when the body requires a drug to function properly, and regular use of this compound can result in dependence. greenhousetreatment.com Withdrawal symptoms can manifest within 12 hours to 7 days after discontinuation. consensus.appresearchgate.net Common withdrawal symptoms include restlessness, disorientation, confusion, agitation, anxiety, headache, light sensitivity, and nervousness. consensus.app In some cases, severe mental status changes, somatic complaints, and hypertension may occur. consensus.app More severe withdrawal can mimic alcohol and benzodiazepine withdrawal, including elevated vital signs, diaphoresis, and even delirium tremens. consensus.app There have been reports of status epilepticus and catatonia after abrupt discontinuation of high doses. consensus.app

Patients with a history of substance abuse, including alcohol, cocaine, or opioids, are at a higher risk of developing dependence on this compound and experiencing withdrawal symptoms. consensus.appresearchgate.net Chronic use, especially at high doses (e.g., more than 3000 mg/day), increases the likelihood of withdrawal symptoms upon discontinuation. consensus.appresearchgate.net Even with a gradual taper, some patients may experience withdrawal. consensus.app Symptoms of dependence reported in qualitative reviews include the rapid development of tolerance and a severe withdrawal syndrome often involving psychiatric symptoms. nih.gov

Gastrointestinal and Other Systemic Effects

This compound can cause gastrointestinal adverse effects. Common reactions include nausea, vomiting, diarrhea, and constipation. nih.gov A systematic scoping review in Oral Medicine and Oral Surgery practice reported untoward effects of gabapentinoids, mainly neurological and gastro-intestinal, including nausea, vomiting, diarrhea, and constipation. jomos.org A meta-analysis evaluating the safety of opioid and gabapentinoid combination therapy found that combination therapy significantly decreased the risk of gastrointestinal adverse events, including nausea, vomiting, and constipation, compared to opioid therapy alone. frontiersin.org This could potentially be explained by opioid-sparing effects and tolerance development for opioid-induced gastrointestinal adverse events. frontiersin.org

Beyond gastrointestinal effects, other systemic effects have been reported. More common reactions to this compound include ataxia, dizziness, fatigue, somnolence, fever, peripheral edema, weight gain, and infection. nih.gov Rare but serious side effects can include kidney abnormalities, severe fatigue, unexpected muscle pain, long-lasting stomach pain, and skin color with a bluish tint on the lips, nail beds, toes, or fingers. medicalnewstoday.com

Research has also explored the effects of this compound on gastrointestinal symptoms in specific conditions. A clinical trial evaluating this compound as an adjunctive treatment for functional dyspepsia resistant to conventional treatments found that this compound plus omeprazole resulted in a significantly lower total score on the Gastrointestinal Symptom Rating Scale compared to omeprazole alone. nih.gov this compound appeared to play a significant role in improving symptoms such as pain, reflux, and indigestion in these patients. nih.gov

Pharmacokinetic Interactions with Other Medications

This compound is not significantly metabolized and does not interfere with the metabolism of commonly coadministered antiepileptic drugs like valproate, lithium, and carbamazepine. nih.govfda.gov However, concurrent use of this compound and pregabalin is contraindicated. nih.gov

Interactions with Opioids (e.g., Morphine, Tramadol)

Significant pharmacokinetic and pharmacodynamic interactions have been observed between this compound and opioids such as morphine and tramadol. dovepress.comnih.gov

Regarding morphine, a randomized controlled trial in healthy male volunteers revealed a drug-drug interaction between this compound and controlled-release morphine. dovepress.com The combination resulted in a significant increase in pain tolerance compared to morphine plus placebo. dovepress.comresearchgate.net While the pharmacokinetics of morphine and its glucuronides were not altered by this compound, the area under the curve (AUC) of this compound significantly increased by 44.4% when morphine was coadministered. dovepress.com This pharmacokinetic change in this compound may be due to increased absorption caused by reduced intestinal motility induced by morphine. dovepress.com Other human investigations have also shown pharmacokinetic and pharmacodynamic interactions between morphine and this compound, with some studies reporting further induction of side effects. nih.gov A study reported that volunteers receiving the combination of this compound and morphine showed a higher number of side effects, most marked being somnolence, dizziness, and nausea, although this did not always reach significant levels. nih.gov

For tramadol, studies have shown that the combination of lower doses of this compound and tramadol can synergistically decrease the experience of pain. nih.gov This analgesic effect is dose-dependent when administered locally, spinally, or orally. nih.gov This combination has been suggested as potentially useful for the clinical treatment of inflammatory pain. nih.gov

The mechanism by which this compound may increase the risk of death in opioid users likely reflects both pharmacodynamic and pharmacokinetic interactions, including additive respiratory depression and increased this compound concentrations with concomitant opioid use. nih.gov The increased this compound absorption with opioid use is thought to be due to opioid-induced slowing of gastrointestinal transit, which could prolong the time this compound spends within its narrow absorption window in the upper small intestine, thereby increasing its bioavailability. nih.gov

Interactions with Benzodiazepines and Alcohol

This compound should be used cautiously with benzodiazepines and alcohol, as these substances can potentiate its sedative effects. Combining this compound with benzodiazepines and alcohol can lead to increased drowsiness, dizziness, and impaired motor functions. This combination carries a particular risk of increasing accidents and falls. Both alcohol and this compound act as central nervous system depressants, and their combined use can result in a synergistic or additive effect, potentially leading to increased sedation and impaired cognitive function. consensus.appwellnessretreatrecovery.combanyantreatmentcenter.com

Clinical laboratory studies have investigated the interaction between this compound and alcohol. Some studies found no significant interactions between alcohol and this compound, reporting no influence of this compound on the pharmacokinetics or subjective effects of alcohol. ccjm.orgconsensus.appnih.gov However, other sources indicate that mixing this compound and alcohol can significantly increase the side effects of both substances, potentially raising adverse effects to a dangerous level due to their combined detrimental impact on the body and mind. wellnessretreatrecovery.com While some studies suggest this compound is safe when used with alcohol in alcoholic individuals, further research is needed to determine its full utility and safety in treating alcoholism in conjunction with alcohol consumption. nih.gov

In animal models, this compound has shown differential effects based on alcohol dependence status. In non-dependent rats, this compound increased GABA receptor-mediated inhibitory postsynaptic currents (IPSCs), while in ethanol-dependent rats, it decreased these currents, suggesting chronic ethanol exposure may alter the GABAergic system and affect this compound's efficacy. consensus.appnih.gov this compound has been observed to reverse behavioral measures of ethanol dependence in animal models. nih.gov

Interactions with Other Antiepileptic Drugs (e.g., Phenytoin, Topiramate)

This compound has generally been reported to have a low profile of interaction with other antiepileptic drugs (AEDs). nih.govcambridge.org However, some interactions have been noted.

Studies using isobolographic analysis in mice have investigated the interactions between this compound and several other AEDs. These studies suggest that this compound can act synergistically with drugs such as carbamazepine, valproate, phenytoin, phenobarbital, and lamotrigine against electroconvulsions. nih.gov

Regarding specific AEDs:

Phenytoin: Phenytoin can interact with this compound, potentially affecting the plasma levels of both medications. This interaction may lead to either reduced efficacy or increased toxicity, necessitating careful monitoring and possible dosage adjustments. consensus.app Some studies suggest this compound may increase the concentration of phenytoin, potentially leading to toxicity. banyantreatmentcenter.com Conversely, one clinical case study noted an interaction between this compound and phenytoin, but its reliability was considered discrete due to being a single case. nih.gov In mouse studies, this compound appears to act synergistically with phenytoin. nih.gov

Topiramate: Research indicates that this compound lacks pharmacokinetic interaction but may show pharmacodynamic interaction with topiramate. researchgate.net Animal studies suggest that caffeine can decrease the protective potential of both this compound and topiramate against seizures. supp.airesearchgate.net

Despite some reported interactions, a general review stated that this compound lacks interactions with hepatic enzymes, plasma proteins, and other drugs, making it suitable for certain patient populations, such as elderly patients with hepatic diseases. nih.gov Pharmacokinetic drug interactions with other antiepileptic drugs are generally not expected, which is considered a favorable characteristic of this compound as adjunctive therapy. cambridge.org

Interactions with Antihypertensive Drugs (e.g., Losartan)

Interactions between this compound and antihypertensive drugs, particularly losartan, have been investigated.

Studies have shown that losartan can significantly increase the plasma and brain concentrations of this compound in experimental models. This suggests a pharmacokinetic interaction where losartan affects this compound's absorption or metabolism, potentially enhancing its anticonvulsant activity. consensus.appnih.gov This finding is relevant for patients co-prescribed these medications, as dosage adjustments may be necessary to avoid potential toxicity. consensus.app

The combination of this compound and losartan has been associated with motor impairment in animal studies. consensus.appnih.govresearchgate.net This suggests a risk of motor coordination issues in clinical settings, which could increase the risk of falls and accidents. consensus.app Caution is advised when combining losartan and this compound in clinical practice due to potential pharmacokinetic interactions and observed motor impairment in mice. nih.govresearchgate.net

Other antihypertensive drugs, such as captopril, enalapril, and telmisartan, did not appear to affect the anticonvulsant activity of this compound in mouse studies, indicating a unique interaction between this compound and losartan among the tested antihypertensive drugs. consensus.appnih.govresearchgate.net

A study on therapeutic drug monitoring of this compound in patients with neuropathic pain noted that antihypertensives, including losartan and enalapril, were among the most frequent drugs prescribed concomitantly with this compound. However, considering this compound's renal excretion, no drug-drug interactions at the renal level were expected between this compound and the concomitant drugs prescribed in that specific study. scielo.br

Interactions with Caffeine and other Substances

This compound has been shown to interact with caffeine and other substances.

Caffeine: The combination of caffeine with this compound can reduce this compound's anticonvulsant effects. nih.gov Animal studies have shown that both acute and chronic administration of caffeine decreased the protective potential of this compound. nih.govsupp.airesearchgate.net Caffeine was found to diminish the this compound-induced increases in the electroconvulsive threshold in mice. researchgate.net This suggests that caffeine intake should be monitored more strictly in patients taking this compound for epilepsy. nih.gov High doses of caffeine may also increase side effects of this compound, such as dizziness and drowsiness. banyantreatmentcenter.com Some research suggests that moderate caffeine consumption is generally safe for individuals taking this compound, but consultation with a healthcare provider is important. singlecare.com

Other Substances: this compound can interact with various other substances. Interactions with morphine have been reported, leading to a further induction of side effects. nih.gov Ethacrynic acid, a diuretic drug, has been shown in mouse studies to interact with this compound and disrupt motor performance. consensus.appnih.gov Mefloquine, an antimalarial drug, has also been reported to interact with this compound. consensus.appnih.gov Magnesium oxide can interfere with the absorption of this compound, reducing its effectiveness. consensus.app Cannabidiol combined with this compound may increase the risk or severity of adverse effects. drugbank.com this compound may also increase the central nervous system depressant activities of buprenorphine. drugbank.com

Here is a summary of some reported interactions:

Interacting SubstanceType of Interaction / EffectResearch Type / Notes
BenzodiazepinesPotentiates sedative effects, increased drowsiness, dizziness, impaired motor function.Clinical observation, caution advised. consensus.app
AlcoholPotentiates sedative effects, increased drowsiness, dizziness, impaired motor function.Clinical observation, caution advised. consensus.appwellnessretreatrecovery.combanyantreatmentcenter.com
PhenytoinMay affect plasma levels of both drugs, potential for reduced efficacy or increased toxicity.Clinical observation, animal studies. consensus.appbanyantreatmentcenter.comnih.gov
TopiramatePotential pharmacodynamic interaction.Research findings. researchgate.net
LosartanIncreases this compound plasma/brain concentrations, potential motor impairment.Animal studies, clinical implication discussed. consensus.appnih.govresearchgate.net
CaffeineReduces anticonvulsant effects, may increase side effects at high doses.Animal studies, clinical implication discussed. banyantreatmentcenter.comnih.govsupp.airesearchgate.net
MorphineFurther induction of side effects.Clinical reports. nih.gov
Ethacrynic AcidDisrupts motor performance, altered drug levels.Mouse studies. consensus.appnih.gov
MefloquineReported interaction, potential increased neurotoxic effects.Clinical reports, research findings. consensus.appnih.gov
Magnesium OxideInterferes with this compound absorption, reduced effectiveness.Research findings. consensus.app
CannabidiolIncreased risk or severity of adverse effects.Research findings. drugbank.com
BuprenorphineMay increase CNS depressant activities.Research findings. drugbank.com

Note: This table is intended to be interactive in the final output, allowing for sorting and filtering.

Advanced Research Methodologies and Translational Studies

Pharmacogenomics and Personalized Medicine Approaches

Pharmacogenomics investigates the role of genetic variation in influencing drug response and aims to identify genetic markers that can predict efficacy and the likelihood of adverse effects. This field holds significant promise for optimizing gabapentin therapy by identifying individuals most likely to benefit.

Identification of Genetic Markers (e.g., SNPs in Calcium Channel Genes) for this compound Efficacy

This compound is understood to bind with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels, a protein encoded by genes such as CACNA2D1. guidetopharmacology.orgmims.commdpi.com Variations in genes related to this compound's target or its metabolism and transport can influence its effectiveness.

Recent research has identified potential genetic markers associated with this compound efficacy, particularly in the context of chronic pain. A study on chronic pelvic pain (CPP) identified a specific single nucleotide polymorphism (SNP) in a gene encoding a protein involved in calcium channel regulation that appeared to correlate with a positive response to this compound. ox.ac.uk This genetic variation may impact the binding affinity of this compound to its target site. ox.ac.uk Additionally, variations in genes related to neurotransmitter receptors and inflammatory responses have been suggested to play a role in how patients experience pain relief from this compound. ox.ac.uk Another study in women with chronic pelvic pain identified a genome-wide significant association between this compound analgesic response and rs4442490, an intron variant in the Neuregulin 3 (NRG3) gene. news-medical.netnih.gov This variant has a high minor allele frequency in the population, making it a plausible marker for predicting response. nih.gov

Research is also exploring genetic variations in voltage-gated ion channels, including calcium channels, as potential factors influencing response to analgesics. thieme-connect.com While studies on the pharmacogenomics of antiseizure medications, some of which also target calcium channels, have shown conflicting results regarding the association of SNPs in calcium channel genes (e.g., CACNA1A, CACNA1C, CACNA1H, CACNG5) with treatment resistance, the complexity of these findings may be influenced by methodological differences and the use of various drug combinations. nih.gov

Biomarker Discovery for Predicting Treatment Response and Adverse Effects

Beyond genetic markers, the discovery of other biomarkers is crucial for predicting how individuals will respond to this compound and their susceptibility to adverse effects. Biomarkers can include molecular, physiological, or anatomical indicators.

Research is underway to identify biomarkers that can predict individual responses to this compound treatment in various conditions. For instance, a study investigating this compound for alcohol use disorder is utilizing DNA and RNA samples to discover pharmacogenomic, pharmacoepigenomic, and pharmacotranscriptomic predictors of individual response. nih.gov This research prioritizes pathways including voltage-sensitive channels, excitatory and inhibitory amino acids, this compound amino acid transporters, and neuroinflammatory factors. nih.gov

In the context of behavioral disorders, a retrospective evaluation of this compound use in dogs noted wide variability in reported efficacy and side effects, suggesting that some individuals may be more sensitive or resistant to its effects. mdpi.com This highlights the need for predictive biomarkers to optimize dosing and treatment strategies.

Furthermore, studies are exploring brain-based biomarkers, such as gamma-aminobutyric acid (GABA) levels measured by magnetic resonance spectroscopy (MRS), to predict response to this compound. centerwatch.com One clinical trial aims to determine if this compound treatment sustainably increases GABA in specific brain regions and if the immediate response of GABA levels to a single dose predicts a sustained clinical response in adolescents with autism spectrum disorder. centerwatch.com

The identification of a genetic marker in Neuregulin 3 associated with this compound efficacy in chronic pelvic pain also serves as a potential biomarker to predict which patients are likely to benefit, thereby avoiding ineffective treatment and potential side effects in non-responders. news-medical.netnih.gov

Neuroimaging Techniques in this compound Research

Neuroimaging techniques provide valuable insights into the effects of this compound on brain activity and neurochemistry in vivo. These methods help researchers understand the neural circuits modulated by this compound and how these changes relate to its therapeutic effects.

Functional Magnetic Resonance Imaging (fMRI) Studies on this compound's Neural Effects

Functional magnetic resonance imaging (fMRI) measures brain activity by detecting changes in blood flow (hemodynamic response), often using the blood-oxygen-level-dependent (BOLD) contrast. dovepress.comamegroups.org fMRI studies have been employed to investigate the neural effects of this compound, particularly in the context of pain.

Studies have shown that this compound can modulate activity in brain regions involved in pain processing. For example, fMRI has been used to investigate the effect of this compound on experimentally induced pain. dovepress.com In a neuropathic pain-like state in mice, fMRI showed that nerve ligation increased BOLD signal intensity in the pain matrix, which was significantly decreased after this compound administration. researchgate.net In anesthetized rats, acute administration of this compound was shown to evoke changes in multiple nociceptive brain regions, including the thalamus and periaqueductal gray (PAG). researchgate.net this compound has been observed to reduce activation in areas of the brain known to be involved in pain perception. researchgate.net Studies in healthy human volunteers using induced models of central sensitization have also demonstrated that this compound can affect the activation of specific brain regions. researchgate.net

Electrophysiological Studies

Electrophysiological studies measure the electrical activity of neurons and neural circuits, providing insights into how this compound modulates neuronal excitability and synaptic transmission.

Electrophysiological techniques, such as patch-clamp recording, have been used to characterize the effects of this compound on neuronal activity. Studies on primary sensory neurons derived from human dorsal root ganglia (DRG) have demonstrated that this compound treatment can reduce neuronal excitability. biorxiv.org This effect was observed to be more pronounced in multi-firing compared to single-firing neuronal subtypes. biorxiv.org Notably, significant donor-specific variability in electrophysiological responsiveness to this compound has been observed in vitro. biorxiv.org

In the spinal cord, electrophysiological studies have investigated this compound's effects on excitatory synaptic transmission, particularly in models of neuropathic pain. Studies have shown that this compound can inhibit excitatory synaptic transmission in neurons from neuropathic animals at therapeutically relevant concentrations. nih.gov This inhibition appears to involve a presynaptic site of action. nih.gov this compound has been shown to decrease the amplitude of excitatory postsynaptic currents (EPSCs) and increase the paired pulse ratio in neurons from hyperalgesic animals, suggesting a modulation of neurotransmitter release. nih.gov

While this compound does not directly interact with GABAA or GABAB receptors or high-affinity GABA transporters, it has been shown to increase electrophysiological responses caused by the non-vesicular release of GABA in some preparations. Few electrophysiological studies specifically focusing on this compound's effects on calcium channels have been reported, and further research in this area is needed, although existing observations are consistent with the idea that this compound subtly modulates these channels.

Electrophysiological studies in animal models have also explored the effects of this compound on nerve stimulation responses. For example, a study in rats with experimental autoimmune myasthenia gravis showed a decrease in electrophysiological responses (amplitude ratio after repetitive nerve stimulation) after this compound treatment compared to control rats. tandfonline.com

In Vitro and In Vivo Electrophysiology of this compound's Effects on Neuronal Currents

Electrophysiological studies provide direct insights into how this compound influences the electrical activity of neurons. In vitro experiments using techniques such as patch-clamp recording on isolated neurons or brain slices allow for precise control over the cellular environment and drug application. These studies have demonstrated that this compound can reduce neuronal excitability. For instance, patch-clamp electrophysiology on primary sensory neurons from human dorsal root ganglia (DRG) has shown that this compound treatment reduces neuronal excitability, with more pronounced effects observed in multi-firing compared to single-firing neuronal subtypes. researchgate.net Notably, significant donor-specific variability in electrophysiological responsiveness to this compound has been observed in vitro. researchgate.net

While this compound is known to bind with high affinity to the α2δ subunit of VGCCs, the functional consequences of this interaction on specific calcium currents have been explored through electrophysiology. Some studies have shown that this compound can inhibit voltage-gated calcium channels in dissociated neocortical neurons, although other studies have not replicated these findings. nih.gov Recent electrophysiology results suggest that this compound may modulate certain types of Ca2+ current. nih.gov

In vivo electrophysiology, often conducted in animal models, allows for the investigation of this compound's effects within intact neural circuits. Studies in rats have shown that this compound treatment can decrease firing rates in substantia nigra pars reticulata GABA neurons. Furthermore, in the hyperalgesic spinal cord, this compound has been shown to inhibit excitatory synaptic transmission. nih.gov This effect appears to involve a presynaptic site of action, potentially involving presynaptic calcium channels given this compound's binding to the α2δ subunit. nih.gov

Electrophysiological data regarding this compound's effects on different neuronal currents are summarized in the table below:

Study TypePreparation/ModelKey Electrophysiological FindingCitation
In VitroHuman DRG neuronsReduced neuronal excitability, more pronounced in multi-firing vs. single-firing subtypes. researchgate.net
In VitroDissociated neocortical neurons (rat)Inhibition of voltage-gated calcium channels (conflicting results reported). nih.gov
In VivoRat substantia nigra pars reticulataDecreased firing rates in GABA neurons.
In Vitro (Spinal)Dorsal horn neurons (hyperalgesic rat)Inhibition of excitatory synaptic transmission, likely presynaptic. nih.gov
In Vitro (Spinal)Spinal cord dorsal horn (mouse)Reduces fast glutamatergic and glycinergic synaptic transmission via preferential inhibition of P/Q-type Ca2+ channels. uzh.ch

Studies on Synaptic Transmission and Plasticity

This compound's impact on synaptic transmission and plasticity is a critical area of research for understanding its therapeutic effects. Synapses, the junctions between neurons, are fundamental to communication in the nervous system, and their strength and number can be modified through processes like plasticity.

Research has shown that this compound can modulate synaptic transmission, although the specific effects can vary depending on the brain region and experimental conditions. In the rat striatum, this compound has been shown to modulate synaptic transmission, albeit at elevated concentrations. nih.gov In the dorsal horn of the spinal cord, a key area for pain processing, this compound is capable of modulating excitatory synaptic transmission in neurons from neuropathic animals at therapeutically relevant concentrations. nih.gov This modulation appears to involve a presynaptic mechanism. nih.gov Studies investigating evoked synaptic transmission in the mouse spinal cord dorsal horn have shown that this compound reduces fast glutamatergic and glycinergic synaptic transmission through a preferential inhibition of P/Q-type Ca2+ channels. uzh.ch

Beyond acute effects on transmission, this compound has been investigated for its influence on synaptic plasticity, the ability of synapses to strengthen or weaken over time. A significant finding is that this compound can halt the formation of new synapses. stanford.edulatimes.com This occurs through its binding to α2δ-1, which prevents thrombospondin, a protein secreted by astrocytes that promotes synapse formation, from binding to the receptor. stanford.edulatimes.compsychiatryonline.org This mechanism may contribute to this compound's therapeutic value in conditions characterized by excessive synaptic connections. stanford.edu It is important to note that this compound does not dissolve pre-existing synapses but primarily prevents the formation of new ones. stanford.edulatimes.com

Studies on synaptic plasticity also highlight the potential of this compound in promoting recovery after neurological injury. Research in mice has shown that daily administration of this compound promotes structural and functional plasticity of the corticospinal pathway following stroke. nih.govosu.edu This includes the extension of collaterals from axons originating from the undamaged side of the brain, the formation of new synaptic contacts, and better integration within spinal circuits controlling movement. nih.govosu.edu this compound administration also appeared to dampen maladaptive plasticity by reducing the excitability of spinal motor circuitry. nih.gov

Key findings regarding this compound's effects on synaptic transmission and plasticity are summarized below:

AspectFindingCitation
Synaptic ModulationModulates synaptic transmission in rat striatum (at elevated concentrations). nih.gov
Synaptic ModulationModulates excitatory synaptic transmission in dorsal horn neurons of neuropathic animals at therapeutic concentrations (presynaptic). nih.gov
Synaptic InhibitionReduces fast glutamatergic and glycinergic synaptic transmission in mouse spinal cord dorsal horn (via P/Q-type Ca2+ channels). uzh.ch
Synapse FormationHalts the formation of new synapses by blocking thrombospondin binding to α2δ-1. stanford.edulatimes.compsychiatryonline.org
Existing SynapsesDoes not dissolve pre-existing synapses. stanford.edulatimes.com
Post-Stroke PlasticityPromotes structural and functional plasticity of the corticospinal pathway, including new synapse formation and integration. nih.govosu.edu
Maladaptive PlasticityDampens maladaptive plasticity by reducing spinal motor circuitry excitability post-stroke. nih.gov

Systems Biology and Computational Modeling Approaches

Systems biology and computational modeling provide powerful tools to integrate diverse experimental data and simulate the complex interactions of this compound within biological systems, offering theoretical insights and predictive capabilities.

Theoretical Mechanistic Insight into this compound's Interactions

Computational approaches contribute to understanding this compound's interactions at a molecular and cellular level. Theoretical studies, often employing methods like density functional theory (DFT) and molecular mechanics, can provide insights into the conformational landscape of this compound and its potential interactions with binding sites. acs.orgacs.orgnih.gov For instance, studies comparing the conformational landscape of this compound with GABA have revealed significant differences in intramolecular interactions, which could help explain the distinction in their mechanisms of action despite structural similarities. acs.orgacs.org

Computational modeling is also used to explore the binding of this compound to its primary target, the α2δ subunit of VGCCs, and the subsequent effects on channel function and neurotransmitter release. These models can simulate the reduction in the release of excitatory neurotransmitters, primarily glutamate, that results from this compound binding to α2δ-1. wikipedia.org This reduction in neurotransmitter release is a key theoretical mechanism underlying this compound's effects. researchgate.net

Furthermore, computational studies can investigate the stability and degradation pathways of this compound, offering theoretical insights into its chemical behavior. nih.gov For example, computational analysis of the lactamization process of this compound has provided detailed insights into the energy landscape and the thermodynamic and kinetic preferences of this degradation pathway, highlighting its pH dependence. nih.gov

Predictive Modeling of this compound's Pharmacological Profile

Computational modeling extends to predicting the pharmacological profile of this compound, including its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Population pharmacokinetic (popPK) models are developed to characterize the absorption, distribution, metabolism, and excretion of this compound within a population, accounting for interindividual variability. mdpi.comnih.gov These models can leverage data from therapeutic drug monitoring (TDM) to inform parameter estimates and identify significant covariates influencing this compound PK, such as renal function. mdpi.comnih.gov A one-compartment model with first-order absorption, dose-dependent bioavailability, and first-order elimination has been found to describe this compound PK well, with serum creatinine identified as a significant covariate on clearance. mdpi.comnih.gov

Predictive modeling can also be used to simulate the in vivo performance of different this compound formulations. For example, biorelevant dissolution testing coupled with convolution approaches has been used to predict the oral PK profiles of this compound enacarbil extended-release tablets. jst.go.jp These models can help predict drug performance under different conditions, such as fasted versus fed states. jst.go.jp

Examples of computational modeling applications for this compound are presented in the table below:

Modeling ApproachApplicationKey Finding/InsightCitation
DFT and Molecular MechanicsConformational analysis and intramolecular interactions.Differences in conformational landscape compared to GABA may explain distinct mechanisms. acs.orgacs.org
Computational ChemistryAnalysis of this compound degradation (lactamization).Provided energy landscape and kinetic/thermodynamic preferences, highlighting pH dependence. nih.gov
PopPK ModelingCharacterizing this compound pharmacokinetics in a population.One-compartment model describes PK; serum creatinine is a significant covariate on clearance. mdpi.comnih.gov
Biorelevant Dissolution + ModelingPredicting oral PK profiles of extended-release formulations.Can predict in vivo performance under different conditions (e.g., fasted/fed). jst.go.jp
Neuronal Network ModelingSimulating this compound effects on epileptic seizures.Reducing calcium channel conductance in excitatory neurons can suppress seizures, supporting anticonvulsant efficacy. bu.edujsr.org

Translational Research Frameworks

Translational research frameworks are essential for bridging the gap between preclinical findings and clinical applications of this compound, facilitating the bidirectional flow of knowledge to accelerate the development of effective therapies.

Bidirectional Translation of Preclinical and Clinical Findings

Bidirectional translation involves the iterative exchange of information between preclinical research (e.g., studies in cell cultures or animal models) and clinical research (studies in human patients). This process allows clinical observations to inform preclinical investigations and preclinical findings to guide clinical trials.

In the context of this compound, preclinical studies, particularly in animal models of pain and epilepsy, have been crucial in identifying its potential therapeutic effects and elucidating initial mechanisms of action, such as binding to the α2δ subunit. nih.govnih.govwikipedia.org These preclinical findings have historically supported the rationale for clinical trials investigating this compound for conditions like neuropathic pain and partial seizures. nih.govnih.gov

However, the translation of preclinical findings to clinical success is not always straightforward. While preclinical studies might show promising results in specific animal models, the observed efficacy or mechanisms may not fully translate to the complex pathophysiology of human diseases. For example, while intrathecal administration of this compound showed superior efficacy against dynamic mechanical allodynia in a preclinical model, this superior efficacy did not translate to clinical outcomes when compared to other treatments for diabetic neuropathic pain. nih.gov

Bidirectional translation also involves clinical observations raising new questions that are then investigated in preclinical settings. Variability in patient response to this compound in clinical practice, for instance, can drive preclinical research to explore underlying biological factors contributing to this variability, such as genetic differences or specific neuronal subtypes that are more or less responsive to the drug. researchgate.netfrontiersin.org

Furthermore, translational research frameworks are being developed to improve the predictive validity of preclinical models for clinical outcomes. For example, a translational concordance framework has been developed to assess the relationship between preclinical animal seizure models and clinical focal onset seizures, helping to identify models with the highest predictive value for evaluating potential antiseizure medications like this compound. biorxiv.orgresearchgate.net This framework involves evaluating preclinical and clinical responses to various antiseizure medications and using scoring matrices to quantify translational concordance. biorxiv.orgresearchgate.net

The bidirectional translation of findings related to this compound is an ongoing process aimed at refining our understanding of its mechanisms, identifying patient populations most likely to benefit, and potentially uncovering new therapeutic applications.

Direction of TranslationExampleImpactCitation
Preclinical to ClinicalPreclinical evidence of α2δ binding and modulation of neurotransmitter release supporting clinical trials for pain and epilepsy.Provided initial rationale and support for clinical investigation and use. nih.govnih.govwikipedia.org
Preclinical to ClinicalPreclinical findings on promoting neuroplasticity post-stroke in animal models.Suggests potential for repurposing this compound for stroke recovery and informs clinical research directions. nih.govosu.edu
Clinical to PreclinicalObserved variability in patient response to this compound.Drives preclinical research to investigate factors influencing responsiveness (e.g., genetic differences, neuronal subtypes). researchgate.netfrontiersin.org
Framework DevelopmentDevelopment of translational concordance frameworks for preclinical seizure models.Aims to improve the predictive validity of preclinical studies for clinical outcomes and guide drug discovery. biorxiv.orgresearchgate.net

Challenges in Translating Preclinical Efficacy to Clinical Outcomes

Translating the efficacy of this compound observed in preclinical studies to predictable clinical outcomes has presented significant challenges. While preclinical models, particularly in rodents, have demonstrated this compound's effectiveness in attenuating mechanical, tactile, and heat hypersensitivity in various neuropathic pain models, this superior preclinical efficacy has not always directly translated to equivalent clinical outcomes. nih.govtandfonline.comtandfonline.com

One key challenge lies in the differences between the acute analgesic effects often observed in rodent models and the delayed onset of analgesia requiring a titration phase of 1-2 weeks typically seen clinically with this compound. nih.gov For instance, acute this compound administration shows analgesia in rodents, a finding that does not directly mirror the clinical experience where a period of dose escalation is necessary to achieve therapeutic effects. nih.gov

Furthermore, the nature of pain assessment differs significantly between preclinical and clinical settings. In animal models, pain is inferred from observed behaviors or objective measurements, which cannot capture the subjective self-reporting of pain by human patients. nih.gov Restricting preclinical evaluation to exclusively reflexive outcomes may be an oversimplification and potentially less clinically relevant due to the persistent lack of forward translation and failures in clinical trials. researchgate.net Developing clinically relevant endpoints that can bridge the gap between preclinical animal results and human clinical trials is crucial for developing new analgesic treatments for neuropathic pain. researchgate.net

Another discrepancy is the hyper-sensory "pain" responder rate observed in preclinical models (often >70% in models like the STZ type-1 diabetes model for static mechanical allodynia) compared to the lower response rate in patients (only 20-30%). nih.gov While some preclinical endpoints, such as dynamic mechanical allodynia, may show a prevalence more in line with debilitating clinical complaints and differentiate gabapentinoid efficacy, they are rarely measured in both preclinical and clinical settings. nih.gov

Studies comparing gabapentinoids in animal models and human patients with diabetic neuropathy suggest the involvement of similar pathophysiological mechanisms, yet successful clinical outcome appears to be influenced by patient individuality, the nature of the drug, and drug tolerability. tandfonline.comtandfonline.com The lack of strong scientific evidence for this compound's efficacy in multiple off-label conditions also highlights the challenges in predicting its clinical utility beyond its approved indications. wikipedia.org

Despite these challenges, preclinical studies of this compound in rodent models of mono-neuropathic pain did support subsequent clinical observations. nih.gov However, the timing of these preclinical findings, appearing around the same time as pivotal clinical trials, raises questions about potential bias and the direction of translation (forward vs. back translation). nih.gov

The following table summarizes some observed differences in this compound's effects in preclinical models compared to clinical observations:

FeaturePreclinical Observations (Rodent Models)Clinical Observations (Human Patients)Translational Challenge
Onset of AnalgesiaTypically acute. nih.govDelayed; requires 1-2 weeks titration. nih.govMismatch in temporal efficacy profile. nih.gov
Efficacy in Diabetic NeuropathySuperior preclinical efficacy compared to amitriptyline in some models. nih.govEquivalent clinical efficacy to amitriptyline in reducing diabetic neuropathic pain. nih.govPreclinical superiority does not translate to clinical superiority. nih.gov
Pain Responder RateOften >70% in specific models. nih.govTypically 20-30% in patients. nih.govDiscrepancy in the proportion of responders. nih.gov
Assessment EndpointsPrimarily reflexive outcomes (e.g., paw withdrawal thresholds). researchgate.netSubjective self-report, functional outcomes, global impression of change. nih.govfrontiersin.orgresearchgate.netDifficulty in aligning objective animal measures with subjective human experience. nih.govresearchgate.net

This table illustrates key areas where preclinical findings with this compound have not always aligned perfectly with clinical trial results, highlighting the ongoing challenges in translational research for conditions treated by this compound.

Future Directions and Research Gaps

Elucidating Unresolved Mechanisms of Action

Despite its widespread use, the exact mechanisms by which gabapentin exerts its therapeutic effects are not fully understood. pathway.mddrugbank.comnih.govnih.gov While its primary mode of action is believed to involve high-affinity binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs), particularly the α2δ-1 subunit, leading to reduced calcium influx and decreased release of excitatory neurotransmitters, other potential mechanisms have been proposed. pathway.mddrugbank.comnih.govnih.gov These include potential actions on adenosine receptors and voltage-gated potassium channels, although their clinical relevance is unclear. drugbank.com Research suggests that different mechanisms might contribute to its anticonvulsant, antinociceptive, anxiolytic, and neuroprotective activities observed in animal models. nih.gov Further research is needed to fully delineate these complex pathways and understand how this compound modulates neuronal activity to produce its diverse effects. pathway.mdnih.gov The upregulation of the α2δ-1 subunit following nerve injury and its correlation with hyperalgesia provides a mechanistic rationale for its use in neuropathic pain, but the full scope of its interaction with this subunit and other potential targets requires further investigation. nih.gov

Exploring Novel Therapeutic Targets and Indications

Beyond its approved uses for epilepsy and postherpetic neuralgia, this compound is frequently prescribed off-label for a variety of conditions, including other neuropathic pain types, fibromyalgia, migraine prophylaxis, restless legs syndrome, and anxiety disorders. nih.govnavarra.esresearchgate.netwikipedia.org However, the evidence supporting its efficacy in many of these off-label indications is often limited or inconsistent, with some reviews finding modest to no effect on relevant clinical outcomes for conditions like migraine, fibromyalgia, and certain types of mental illness. nih.govnavarra.es There is a need for larger, high-quality randomized controlled trials to rigorously assess the efficacy and safety of this compound for these unapproved uses. nih.gov Furthermore, research into novel therapeutic targets and the exploration of this compound's potential in new indications, such as ocular surface diseases, represents a promising avenue for future study. mdpi.com Understanding the underlying mechanisms in these conditions could reveal new therapeutic applications or lead to the development of modified compounds with greater specificity.

Optimizing this compound Therapy through Personalized Approaches

Addressing the Challenges of Off-Label Use and Misuse

The widespread off-label prescribing of this compound, often driven by a search for alternatives to opioids, presents significant challenges. nih.govresearchgate.netaafp.orgjmcp.org Concerns regarding the insufficient evidence for many off-label uses and the potential for misuse, dependence, and adverse effects, particularly when combined with other central nervous system depressants like opioids, are growing. nih.govnavarra.esresearchgate.netaafp.org Research is needed to better understand the prevalence and patterns of this compound misuse, especially in vulnerable populations such as those with a history of substance use disorders. nih.govaafp.org Furthermore, studies are required to evaluate the true risk-benefit balance of this compound for various off-label indications based on rigorous evidence. nih.govnavarra.es Addressing these challenges necessitates improved healthcare provider education, stricter prescribing guidelines, and better patient information regarding the approved indications and potential risks associated with this compound. nih.govresearchgate.net

Developing and Validating Advanced Analytical Methods for this compound in Biological Systems

Accurate and sensitive analytical methods are essential for quantifying this compound in biological samples (e.g., plasma, urine) to support pharmacokinetic studies, therapeutic drug monitoring, and research into its disposition and metabolism. medipol.edu.trmdpi.comunesp.brnih.govresearchgate.net Due to the lack of extensive chromophores in the this compound molecule, many analytical methods rely on derivatization techniques to enhance detection sensitivity, particularly with methods like High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection. medipol.edu.trmdpi.comunesp.brnih.govresearchgate.net While various chromatographic and electrophoretic methods have been developed, there is a continuous need for the development and validation of advanced, more efficient, and potentially less complex analytical techniques. medipol.edu.trmdpi.comunesp.brnih.gov Future research should focus on developing methods that require smaller sample volumes, offer improved sensitivity and selectivity, and are readily applicable to routine analysis in clinical and research settings. unesp.brnih.gov The application of these advanced methods is crucial for gaining a deeper understanding of this compound's pharmacokinetics and pharmacodynamics in diverse populations and clinical conditions. mdpi.comunesp.br

Q & A

Basic Mechanism: How does gabapentin interact with voltage-dependent calcium channels in preclinical models?

Answer:
this compound binds selectively to the α₂δ subunit of voltage-gated calcium channels, modulating neurotransmitter release and neuronal excitability. Methodologically, this interaction was identified through a six-step chromatographic purification of [³H]this compound-binding proteins from pig cerebral cortex membranes, followed by Western blotting and N-terminal sequencing to confirm the α subunit identity . Key validation steps included transfection of α cDNA into COS-7 cells, which showed >10-fold increased binding activity compared to controls.

Basic Experimental Design: What animal models and statistical approaches are used to evaluate this compound’s efficacy in neuropathic pain?

Answer:
The spinal nerve ligation (SNL) model in rats is widely used. Behavioral assays (e.g., mechanical withdrawal thresholds) are analyzed via one-way or two-way ANOVA with Tukey post hoc testing. For binary outcomes (e.g., responder vs. non-responder), logistic regression models are applied to assess the likelihood of this compound-induced analgesia at defined thresholds (e.g., 10–30 g force changes) .

Advanced Pharmacokinetics: What methodological challenges arise in quantifying this compound enacarbil, and how are they addressed?

Answer:
this compound enacarbil, a prodrug, requires separation from its active metabolite (this compound) in biological matrices. Validated LC-MS/MS methods with multiple-reaction monitoring (MRM) are used, employing ion transitions (e.g., m/z 330.1→197.9 for this compound enacarbil). Precision (<6.8% coefficient of variation) and accuracy (<105%) are ensured through quality control (QC) samples across concentration ranges (10–2500 ng/mL). Extraction techniques, such as solid-phase extraction for urine and plasma, minimize matrix interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gabapentin
Reactant of Route 2
Gabapentin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.